Donepezil hydrochloride monohydrate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLJIZAKUNCTCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470774 | |
| Record name | Donepezil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884740-09-4 | |
| Record name | Donepezil hydrochloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884740094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Donepezil hydrochloride monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DONEPEZIL HYDROCHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KZL5YRL6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Deep Dive into the Molecular Mechanisms of Donepezil Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215) hydrochloride monohydrate, a piperidine (B6355638) derivative, is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD).[1] Its primary therapeutic effect is attributed to the reversible and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] By increasing the synaptic availability of ACh, donepezil enhances cholinergic neurotransmission, which is significantly impaired in AD.[2][3] However, emerging evidence reveals a more complex and multifaceted mechanism of action, extending beyond simple AChE inhibition. This technical guide provides a comprehensive overview of the core mechanisms of donepezil, detailing its enzymatic interactions, downstream signaling effects, and neuroprotective properties. Quantitative data from key studies are summarized, and experimental methodologies are described to provide a thorough resource for the scientific community.
Primary Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil acts as a reversible, non-competitive inhibitor of AChE.[4] In vitro data support that donepezil is a mixed competitive and noncompetitive inhibitor of AChE.[5][6][7] This dual-binding characteristic allows donepezil to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme.[7] This interaction is highly selective for AChE over butyrylcholinesterase (BuChE), which contributes to its favorable side-effect profile.[2]
Binding Interactions with Acetylcholinesterase
Crystallographic and molecular docking studies have elucidated the specific interactions between donepezil and the amino acid residues within the AChE active site gorge. The benzyl (B1604629) moiety of donepezil forms π-π stacking interactions with aromatic residues such as Trp86 and His447 in the catalytic site.[8] Additionally, interactions with residues like Tyr334 in the peripheral anionic site have been observed.[9] Computational studies suggest that donepezil can adopt multiple binding modes within the active site, which may explain its mixed competitive and non-competitive inhibitory profile.[5][6]
Quantitative Analysis of AChE Inhibition
The potency and selectivity of donepezil's inhibition of AChE have been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.
| Parameter | Value | Source Organism/System | Reference |
| IC50 (AChE) | 38.842 ± 0.053 µM | Electric Eel | [8] |
| Binding Energy | -11.37 kcal/mol | Human AChE (in silico) | [9] |
Table 1: In Vitro Inhibition and Binding Affinity of Donepezil for Acetylcholinesterase.
| Study Type | Dosage | Effect on AChE Activity | Brain Region | Reference |
| PET Imaging (Human) | 5 mg/day | 27% average inhibition | Cerebral Cortex | [10] |
| PET Imaging (Human) | 5 mg/day | 61.6-63.3% reduction in binding | Whole Brain | [11] |
| PET Imaging (Human) | 10 mg/day | 19.1% mean cortical inhibition | Cortex | [12] |
| Preclinical (Rat) | 2.5 mg/kg, p.o. | Significant inhibition | Whole Brain | [13] |
Table 2: In Vivo Acetylcholinesterase Inhibition by Donepezil.
| Study Type | Dosage | Effect on Acetylcholine Levels | Brain Region | Reference |
| Preclinical (Rat) | Chronic daily administration | Increased ACh | Brain | [13] |
| Preclinical (AChE-/- Mice) | 1 µM infusion | No effect | Hippocampus | [14] |
| Preclinical (Wild-type Mice) | 1 µM infusion | >2-fold increase | Hippocampus | [14] |
Table 3: Effect of Donepezil on Acetylcholine Levels.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
A widely used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.
Principle: The assay measures the activity of AChE by monitoring the increase in absorbance resulting from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form the yellow anion 5-thio-2-nitrobenzoate.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: A stock solution of AChE is prepared in the assay buffer.
-
DTNB Solution: A stock solution of DTNB is prepared in the assay buffer.
-
Substrate Solution: Acetylthiocholine iodide (ATCI) is dissolved in deionized water.
-
Test Compound: Donepezil is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer, AChE solution, and the test compound (or vehicle for control) to the wells.
-
Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).[15]
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI substrate solution.
-
Immediately measure the absorbance at 412 nm using a microplate reader.[15]
-
Continue to take readings at regular intervals to determine the reaction rate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.[15]
-
Caption: Workflow for a typical in vitro acetylcholinesterase inhibition assay.
Beyond Acetylcholinesterase Inhibition: Pleiotropic Mechanisms
Donepezil's therapeutic benefits may not be solely attributable to its anticholinesterase activity. A growing body of evidence suggests that it exerts a range of neuroprotective and disease-modifying effects.[16][17][18]
Modulation of Nicotinic and Muscarinic Receptors
Chronic administration of donepezil has been shown to upregulate nicotinic acetylcholine receptors (nAChRs) in the brain.[16][19] This effect may contribute to its neuroprotective properties and enhance cholinergic signaling beyond simple ACh preservation. Specifically, studies have shown increased levels of both α7 and non-α7 nAChRs in the cortex and hippocampus following donepezil treatment.[19] Donepezil can also directly interact with nAChRs, acting as a non-competitive inhibitor, which may modulate dopaminergic neuron activity.[20] Furthermore, acute donepezil administration increases muscarinic receptor-mediated signaling.[13][21]
Neuroprotective and Anti-inflammatory Effects
Donepezil has demonstrated neuroprotective effects against various insults, including amyloid-β (Aβ) toxicity, ischemia, and glutamate (B1630785) excitotoxicity.[16][17] These effects are thought to be mediated, in part, through the activation of the PI3K-Akt signaling pathway.[22] Additionally, donepezil has been shown to reduce the production of pro-inflammatory molecules such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) from microglia, suggesting an anti-inflammatory role independent of its cholinergic action.[22][23]
Effects on Amyloid-β Processing and Tau Pathology
Preclinical studies suggest that donepezil may influence the pathophysiology of AD by modulating amyloid precursor protein (APP) processing and reducing Aβ accumulation.[23] It has been proposed that donepezil can decrease the activity of beta-secretase, an enzyme involved in the production of Aβ.[23] Furthermore, by enhancing cholinergic signaling, donepezil may indirectly reduce tau hyperphosphorylation, another key pathological hallmark of AD.
Caption: Overview of the primary and secondary mechanisms of action of donepezil.
Conclusion
The mechanism of action of donepezil hydrochloride monohydrate is complex, extending beyond its well-established role as an acetylcholinesterase inhibitor. While its primary therapeutic benefit in Alzheimer's disease stems from the enhancement of cholinergic neurotransmission, its pleiotropic effects, including the modulation of nicotinic receptors, neuroprotection against various insults, and anti-inflammatory actions, are increasingly recognized. A thorough understanding of these multifaceted mechanisms is crucial for the ongoing development of novel therapeutic strategies for neurodegenerative diseases. This technical guide provides a consolidated resource for researchers and clinicians, summarizing the key molecular interactions and downstream effects of this important therapeutic agent.
References
- 1. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 3. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Limited donepezil inhibition of acetylcholinesterase measured with positron emission tomography in living Alzheimer cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo visualization of donepezil binding in the brain of patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute but not chronic Donepezil administration increases muscarinic receptor-mediated brain signaling involving arachidonic acid in unanesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of rivastigmine and donepezil on brain acetylcholine levels in acetylcholinesterase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 19. Effects of donepezil treatment on rat nicotinic acetylcholine receptor levels in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Donepezil modulates nicotinic receptors of substantia nigra dopaminergic neurones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. brieflands.com [brieflands.com]
- 23. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of Donepezil Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Donepezil (B133215) Hydrochloride Monohydrate, a key active pharmaceutical ingredient (API) in the management of Alzheimer's disease. This document details an industrially scalable synthetic route and outlines the analytical methodologies crucial for its characterization, ensuring purity, identity, and quality.
Synthesis of Donepezil Hydrochloride Monohydrate
The following section details a robust and scalable multi-step synthesis of donepezil hydrochloride, culminating in the formation of the monohydrate salt.
Experimental Protocol:
Step 1: Synthesis of N-benzyl-4-piperidinecarboxaldehyde (4)
-
In a suitable reaction vessel, charge oxalyl chloride, dichloromethane (B109758), and anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Cool the reaction mixture to -70°C in a cryo bath and stir for 15 minutes.
-
Slowly add a solution of N-benzyl piperidine (B6355638) alcohol (3) in dichloromethane to the reaction mixture.
-
Add triethylamine (B128534) dropwise and continue stirring for an additional 15 minutes.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield N-benzyl-4-piperidinecarboxaldehyde (4) as an oily product.[1]
Step 2: Synthesis of 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6)
-
In a reaction flask under an inert atmosphere, dissolve 5,6-dimethoxy-indanone (5) in methanol (B129727) at room temperature.
-
Slowly add sodium hydroxide (B78521) flakes to the stirred solution.
-
Add N-benzyl-piperidine-4-carboxaldehyde (4) to the reaction mixture.
-
Stir the mixture at room temperature for approximately 3 hours, monitoring the reaction progress by TLC (hexane:ethyl acetate (B1210297); 1:1).[1]
-
Once the reaction is complete, filter the solid product formed.
-
Wash the solid with 5% acetic acid followed by methanol.
-
Dry the product to obtain 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (6).[1]
Step 3: Synthesis of Donepezil Base (7)
-
In a hydrogenation vessel, suspend the intermediate (6) and Raney nickel catalyst in methanol.
-
Add methanesulfonic acid to the suspension.
-
Apply hydrogen gas pressure (15 psi) and hydrogenate for 15 hours at room temperature.[1]
-
After reaction completion, filter the catalyst through a hyflo bed.
-
Neutralize the filtrate with sodium carbonate and filter the resulting solid.
-
Remove methanol under vacuum and add water to the residue.
-
Extract the product with toluene (B28343), wash the combined organic layers with water, and dry over anhydrous sodium sulfate.
-
Treat the toluene extract with decolorizing carbon, filter, and remove the solvent under vacuum to obtain donepezil base as an oily product.[1]
Step 4: Formation and Crystallization of this compound (8)
-
Dissolve the donepezil base in isopropyl alcohol. A decolorizing carbon treatment can be performed at 50°C for 1 hour, followed by filtration.[1]
-
To the clear filtrate, add isopropyl-HCl dropwise with stirring to adjust the pH to 2-3.[1]
-
Heat the mixture to 70-75°C to ensure complete dissolution.
-
Gradually cool the solution to room temperature to induce crystallization.
-
Filter the product and slurry the wet cake with hot isopropyl alcohol.
-
Filter the purified product and dry under vacuum to yield donepezil hydrochloride as a white crystalline solid.[1] To specifically obtain the monohydrate form, the crystallization process can be controlled by using a mixed solvent system and seeding. For example, dissolving the donepezil base in ethyl acetate and adding a cooled solution of hydrochloric acid in methanol can be employed. Seeding with this compound crystals initiates the crystallization of the desired form.[2]
Synthesis Workflow Diagram
Quantitative Data for Synthesis
| Step | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |
| 1. Oxidation | N-benzyl piperidine-4-carboxaldehyde | Oxalyl chloride, DMSO, triethylamine, dichloromethane, -70°C | 96% | - | [1] |
| 2. Condensation | 2-(1-benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | 5,6-dimethoxy-indanone, NaOH, methanol, room temperature | - | - | [1] |
| 3. Reduction | Donepezil Base | Raney nickel, H₂, methanesulfonic acid, methanol, 15 psi, room temperature | - | - | [1] |
| 4. Salt Formation | This compound | Isopropyl-HCl, isopropyl alcohol, heating to 70-75°C, then cooling | 85% | 99.8% | [1] |
Characterization of this compound
A suite of analytical techniques is employed to confirm the structure, purity, and polymorphic form of the synthesized this compound.
Characterization Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
Purpose: To determine the purity of donepezil hydrochloride and to quantify it in bulk and dosage forms.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a filtered and degassed mixture of phosphate (B84403) buffer (0.01M), methanol, and acetonitrile (B52724) (50:30:20, v/v). Adjust the pH to 2.7 with phosphoric acid.[3]
-
Standard Solution Preparation: Accurately weigh and dissolve donepezil hydrochloride working standard in the mobile phase to prepare a stock solution (e.g., 100 µg/mL). Prepare a series of calibration standards by diluting the stock solution.[3]
-
Sample Preparation: Accurately weigh a quantity of the synthesized product, dissolve it in the mobile phase to a known concentration (e.g., 10 µg/mL), and filter through a 0.45 µm filter.[3]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity is determined by comparing the area of the main peak to the total area of all peaks.
Quantitative Data (HPLC):
| Parameter | Value | Reference |
| Column | C18 Reverse Phase | [3] |
| Mobile Phase | Phosphate buffer (0.01M), Methanol, Acetonitrile (50:30:20, v/v), pH 2.7 | [3] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection Wavelength | 268 nm | [3] |
| Retention Time | ~5.6 min | [3] |
| Linearity Range | 0.125 - 16 µg/mL | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To elucidate the chemical structure of the synthesized compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the donepezil hydrochloride sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 500 MHz.
-
Solvent: DMSO-d₆.
-
Temperature: 300 K.[5]
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 125 MHz.
-
Solvent: DMSO-d₆.
-
Temperature: 300 K.[5]
-
-
Analysis: Acquire the ¹H and ¹³C NMR spectra and compare the chemical shifts and coupling constants with the expected values for the donepezil structure.
Quantitative Data (NMR):
| Nucleus | Key Chemical Shifts (δ, ppm in DMSO-d₆) | Reference |
| ¹H NMR | 1.48-1.5 (m, 1H), 1.82-2.10 (m, 6H), 2.63-2.68 (m, 4H), 3.28 (dd, 1H), 3.38-3.42 (m, 2H), 3.9 (s, 3H), 3.96 (s, 3H), 4.12-4.19 (m, 2H), 6.85 (s, 1H), 7.12 (s, 1H), 7.44-7.63 (m, 3H), 10.3 (s, 1H, HCl) | [1] |
| ¹³C NMR | 206.8, 155.8, 149.6, 148.8, 131.5, 130.1, 129.2, 128.8, 128.2, 107.3, 104.4, 61.0, 56.2, 56.1, 52.4, 52.2, 44.2, 38.1, 34.0, 32.1, 29.4, 28.4 | [1] |
Mass Spectrometry (MS)
Purpose: To confirm the molecular weight of the synthesized donepezil.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the donepezil hydrochloride sample in a suitable solvent such as methanol.
-
Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source.
-
Analysis: Infuse the sample solution directly into the ESI source operating in positive ion mode. The mass-to-charge ratio (m/z) of the molecular ion is observed. For tandem MS (MS/MS), the precursor ion (m/z 380.1) is fragmented to produce characteristic product ions.[6]
Quantitative Data (MS):
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [6] |
| Precursor Ion (M+H)⁺ | m/z 380 | [1] |
| Major Fragment Ion | m/z 91.2 (benzyl group) | [6] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Purpose: To identify the functional groups present in the donepezil molecule and to confirm the presence of water in the monohydrate form.
Experimental Protocol:
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Analysis: Acquire the spectrum over a range of 4000–500 cm⁻¹.[7]
Quantitative Data (FTIR):
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| Water of Hydration (O-H stretch) | ~3586 (sharp) | [8] |
| C=O stretch (indanone) | ~1683 | [1] |
| Aromatic C=C stretch | ~1592 | [1] |
| C-N stretch | ~1315 | [1] |
| C-O stretch (ether) | ~1266, 1217 | [1] |
This guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols as necessary for their specific laboratory conditions and equipment.
References
- 1. scispace.com [scispace.com]
- 2. WO2006097341A1 - Process for making crystalline this compound - Google Patents [patents.google.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. scienceasia.org [scienceasia.org]
- 8. researchgate.net [researchgate.net]
A Deep Dive into the Physicochemical Properties of Donepezil Hydrochloride Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and dissolution properties of donepezil (B133215) hydrochloride monohydrate, a key active pharmaceutical ingredient (API) in the management of Alzheimer's disease. Understanding these fundamental physicochemical characteristics is paramount for formulation development, ensuring bioavailability, and establishing robust quality control measures.
Executive Summary
Donepezil hydrochloride monohydrate is a white crystalline powder. It is the hydrochloride salt of donepezil, a reversible inhibitor of the enzyme acetylcholinesterase. This guide summarizes its solubility in various solvents and across a range of pH values. Furthermore, it details the dissolution characteristics and the established methodologies for its assessment. The Biopharmaceutics Classification System (BCS) places donepezil hydrochloride as a Class 1 drug, indicating high solubility and high permeability, which has significant implications for biowaiver considerations.[1][2][3]
Solubility Profile
The solubility of an API is a critical determinant of its absorption and, consequently, its therapeutic efficacy. This compound exhibits a pH-dependent solubility profile.[1][2]
Aqueous Solubility
Donepezil hydrochloride is highly soluble in water.[4] The aqueous solubility is influenced by the pH of the medium. It is soluble in a buffer solution at pH 2.0 and freely soluble at pH 3.7.[5] In a phosphate (B84403) buffer solution of pH 5.8, it is also classified as soluble.[5] However, its solubility decreases as the pH becomes more alkaline, and it is considered insoluble in a buffer solution at pH 8.0.[5] One source quantifies the solubility as ≥10.4 mg/mL in water, while another states it is soluble at 20 mg/ml.[6][7] A patent document provides more specific data, indicating a solubility of 11 to 16 mg/mL in an acidic aqueous solution (pH 3.0) and a neutral aqueous solution (pH 6.0), but 0.1 mg/mL or less in a basic aqueous solution (pH 8.0).[8]
Organic Solvent Solubility
Donepezil hydrochloride also demonstrates solubility in a range of organic solvents. It is freely soluble in chloroform, sparingly soluble in glacial acetic acid and ethanol, and slightly soluble in acetonitrile.[9] It is very slightly soluble in ethyl acetate (B1210297) and insoluble in n-hexane.[9] For deuterated donepezil hydrochloride, the solubility in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 1 mg/ml.[10] Other sources indicate that donepezil hydrochloride is sparingly soluble in DMSO (1mg/ml), methanol, and ethanol.[7] Another source suggests a solubility of 4.2 mg/mL (10.1 mM) in DMSO and 31.2 mg/mL (75.01 mM) in water, with sonication recommended to aid dissolution.[11]
Table 1: Solubility of this compound in Various Solvents
| Solvent System | pH | Temperature (°C) | Solubility Classification | Quantitative Solubility | Citation |
| Water | - | - | Freely Soluble / Soluble | ≥10.4 mg/mL, 20 mg/mL, 31.2 mg/mL | [4][6][7][11] |
| 0.1 N Hydrochloric Acid | ~1.2 | - | Soluble | 11 to 16 mg/mL | [8] |
| Buffer Solution | 2.0 | - | Soluble | - | [5] |
| Buffer Solution | 3.7 | - | Freely Soluble | - | [5] |
| Phosphate Buffer | 5.8 | - | Soluble | - | [5] |
| Phosphate Buffer | 6.0 | - | Soluble | 11 to 16 mg/mL | [8] |
| Phosphate Buffer | 6.8 | 37 | High Solubility | - | [1][2] |
| Buffer Solution | 8.0 | - | Insoluble | ≤ 0.1 mg/mL | [5][8] |
| Chloroform | - | - | Freely Soluble | - | [9] |
| Glacial Acetic Acid | - | - | Sparingly Soluble | - | [9] |
| Ethanol | - | - | Sparingly Soluble / Insoluble | ~1 mg/mL | [6][9][10] |
| Methanol | - | - | Sparingly Soluble | - | [7] |
| Acetonitrile | - | - | Slightly Soluble | - | [9] |
| Dimethyl Sulfoxide (DMSO) | - | - | Soluble / Sparingly Soluble / Insoluble | ~1 mg/mL, 4.2 mg/mL | [6][7][10][11] |
| Ethyl Acetate | - | - | Very Slightly Soluble | - | [9] |
| n-Hexane | - | - | Insoluble | - | [9] |
Dissolution Properties
The dissolution rate of a solid dosage form is a critical parameter that influences the rate and extent of drug absorption. For a highly soluble drug like donepezil hydrochloride, the dissolution is expected to be rapid.
Dissolution Testing Methods
Standardized dissolution testing is performed to ensure batch-to-batch consistency and to predict the in vivo performance of the drug product. The United States Pharmacopeia (USP) provides several validated methods for donepezil hydrochloride tablets.
The FDA's guidance for industry on donepezil hydrochloride orally disintegrating tablets suggests that a biowaiver can be considered if high solubility, high permeability, and rapid dissolution are demonstrated.[12] For in vitro dissolution testing, the FDA's Dissolution Methods database provides specific methodologies.[12]
Commonly employed dissolution conditions involve the use of a USP Apparatus 2 (paddle method) at a stirring speed of 50 rpm.[13][14][15] The dissolution medium is typically 900 mL of an acidic or buffer solution maintained at 37 ± 0.5°C.[13][14][16] For orally disintegrating films, one study showed that over 80% of the drug was released within 5 minutes in 0.1 M HCl.[13]
Table 2: Summary of Dissolution Test Conditions for Donepezil Hydrochloride Tablets
| Test | Apparatus | Speed (rpm) | Medium | Volume (mL) | Sampling Times | Citation |
| Test 1 | 2 (Paddle) | 50 | 0.1 N Hydrochloric Acid | 900 | 30 min | [17] |
| Test 2 | 2 (Paddle) | 50 | pH 6.8 Phosphate Buffer | 900 | 1, 3, and 8 h | [17] |
| Test 3 | 2 (Paddle) | 50 | pH 6.8 Phosphate Buffer | 900 | 1, 3, and 10 h | [17] |
| Test 4 | 2 (Paddle) | 50 | - | 900 | 1, 3, and 10 h | [18] |
| ODT | 2 (Paddle) | 50 | 0.1 M HCl | 900 | 1, 3, 5, 10, 20, 30 min | [13][14] |
| Sustained Release | 2 (Paddle) | 50 | - | - | 0.5, 1, 2, 3, 5, 8, 10 h | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate determination of solubility and dissolution.
Equilibrium Solubility Determination
The equilibrium solubility of this compound can be determined using the shake-flask method.
Protocol:
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer of specific pH, or organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., using a mechanical shaker or magnetic stirrer) at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Quantification: The concentration of donepezil hydrochloride in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][19]
-
Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).
Figure 1: Experimental workflow for equilibrium solubility determination.
Dissolution Testing Protocol
The dissolution rate of donepezil hydrochloride from a solid dosage form is typically evaluated using the USP paddle method.
Protocol:
-
Apparatus Setup: A USP Apparatus 2 (paddle apparatus) is assembled. The dissolution vessels are filled with a specified volume (e.g., 900 mL) of the chosen dissolution medium (e.g., 0.1 N HCl or pH 6.8 phosphate buffer). The medium is de-aerated and maintained at a constant temperature of 37 ± 0.5°C.
-
Sample Introduction: One dosage unit (e.g., one tablet) is dropped into each vessel. The apparatus is then operated at a specified paddle speed (e.g., 50 rpm).
-
Sample Collection: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), an aliquot of the dissolution medium is withdrawn from each vessel. An equal volume of fresh, pre-warmed medium is immediately added to maintain a constant volume.
-
Sample Analysis: The withdrawn samples are filtered, and the concentration of dissolved donepezil hydrochloride is determined using a validated analytical method, typically HPLC-UV.[14][15]
-
Data Analysis: The cumulative percentage of the labeled amount of drug dissolved is calculated for each time point and plotted against time to generate a dissolution profile.
Figure 2: Experimental workflow for dissolution testing.
Conclusion
This technical guide has consolidated key information on the solubility and dissolution properties of this compound. Its high solubility in acidic and neutral aqueous media, coupled with its classification as a BCS Class 1 drug, underscores its favorable biopharmaceutical properties. The provided data tables and experimental workflows offer a practical resource for researchers and professionals in the field of drug development, aiding in the formulation of effective and consistent dosage forms of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Donepezil Hydrochloride BCS Class Ambiguity: Relevant Aspects to be Considered in Drug Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 8. US20090208579A1 - Matrix Type Sustained-Release Preparation Containing Basic Drug or Salt Thereof, and Method for Manufacturing the Same - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Donepezil Hydrochloride | AChR | AChE | TargetMol [targetmol.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Characterization of Oral Disintegrating Film Containing Donepezil for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. Development and Characterization of Sustained-Released Donepezil Hydrochloride Solid Dispersions Using Hot Melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zenodo.org [zenodo.org]
- 17. uspnf.com [uspnf.com]
- 18. uspnf.com [uspnf.com]
- 19. iajps.com [iajps.com]
Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Donepezil Hydrochloride Monohydrate
For researchers, scientists, and professionals in drug development, a profound understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. This guide provides a detailed technical analysis of the crystal structure of donepezil (B133215) hydrochloride monohydrate, a critical aspect influencing its stability, solubility, and bioavailability.
Donepezil hydrochloride, a cornerstone in the symptomatic treatment of Alzheimer's disease, exists in various crystalline forms, including anhydrous polymorphs and hydrated states.[1][2][3] The monohydrate form, designated as Form I, is of significant interest due to its potential presence in pharmaceutical formulations and its interplay with environmental conditions such as humidity.[1][4] This document synthesizes crystallographic, spectroscopic, and thermal analysis data to offer a comprehensive overview of its structural characteristics.
Crystallographic and Physicochemical Properties
Donepezil hydrochloride monohydrate (Form I) is a specific stoichiometric hydrate (B1144303) containing one molecule of water per molecule of donepezil hydrochloride, corresponding to a theoretical water content of 4.15%.[1] While detailed single-crystal X-ray diffraction data for the monohydrate is not as extensively published as for the anhydrous Form III, powder X-ray diffraction (PXRD) remains a key identification tool.
A novel crystalline form of this compound has been characterized by its X-ray powder diffraction spectrum with peaks at specific 2θ angles.[5] The stability of Form I is notably dependent on relative humidity (RH); it is stable at lower RH but can sorb additional water at higher levels.[1]
Table 1: Physicochemical and Thermal Analysis Data for Donepezil Hydrochloride Forms
| Property | This compound (Form I) | Donepezil Hydrochloride Anhydrate (Form III) |
| Description | Monohydrate crystal form[1] | Thermodynamically stable anhydrous polymorph[1] |
| Theoretical Water Content | 4.15%[1] | < 0.3% (adsorbed water)[1] |
| Melting Point (°C) | Dehydration followed by melting of the resulting anhydrate at ~222.7°C[4] | 229.09 °C[1] |
| Enthalpy of Fusion (J/g) | 68.28 J/g (for the dehydrated form)[4] | 125.78 J/g[1] |
| Dehydration Onset (°C) | Endothermic peak around 97.5°C[4] | N/A |
Spectroscopic and Thermal Characterization
Spectroscopic and thermal analysis methods are indispensable for characterizing the solid-state form of donepezil hydrochloride.
Infrared (IR) Spectroscopy: The mid-IR spectrum of donepezil hydrochloride shows an intensive absorption band around 1690 cm⁻¹, which is attributed to the vibrations of the C=O group within its structure.[1] This technique is valuable for distinguishing between different polymorphic forms.[6][7]
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the hydration state and thermal stability. For the monohydrate (Form I), DSC curves typically show an endothermic peak corresponding to dehydration, which is then followed by the melting of the anhydrous form.[4] TGA confirms the loss of water, with a weight loss corresponding to the stoichiometry of the hydrate.[1] The dehydration of Form I is a two-step process, involving the loss of surface-adsorbed water followed by the loss of crystalline water from channels within the structure.[4][8]
Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy: ¹³C CP/MAS solid-state NMR spectroscopy is a powerful, non-destructive technique for characterizing the different crystalline forms of donepezil hydrochloride, providing detailed structural information.[3]
Experimental Protocols
A combination of analytical techniques is employed to fully characterize the crystal structure of this compound.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying crystalline phases.
-
Sample Preparation: A thin layer of the this compound powder is carefully prepared on a sample holder.
-
Instrumentation: A powder diffractometer equipped with a Cu Kα radiation source is typically used.
-
Data Collection: The sample is scanned over a 2θ range (e.g., 2° to 40°) at a specified scan rate.
-
Analysis: The resulting diffraction pattern, with its characteristic peak positions and intensities, serves as a fingerprint for the monohydrate form.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature.
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated DSC instrument is used.
-
Experimental Conditions: The sample is heated at a constant rate (e.g., 5 or 10 K/min) under a nitrogen purge.[4]
-
Analysis: The resulting thermogram reveals endothermic events such as dehydration and melting, and exothermic events like crystallization.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Sample Preparation: An accurately weighed sample (e.g., 2-10 mg) is placed in a platinum or alumina (B75360) pan.[4]
-
Instrumentation: A TGA instrument is used.
-
Experimental Conditions: The sample is heated at a controlled rate (e.g., 5 K/min) in a controlled atmosphere (e.g., dry nitrogen).[4]
-
Analysis: The TGA curve provides quantitative information on weight loss, which for the monohydrate corresponds to the loss of water molecules.
Visualizing Experimental Workflows and Structural Relationships
The following diagrams illustrate the typical workflow for the characterization of this compound and the relationship between its different forms.
Caption: Workflow for the characterization of this compound.
Caption: Relationship and transformations between different forms of donepezil hydrochloride.
References
- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 3. koreascience.kr [koreascience.kr]
- 4. The dehydration behavior and non-isothermal dehydration kinetics of this compound (Form I) [journal.hep.com.cn]
- 5. US7560560B2 - Crystalline forms of donepezil hydrochloride - Google Patents [patents.google.com]
- 6. US6140321A - Polymorphs of donepezil hydrochloride and process for production - Google Patents [patents.google.com]
- 7. Polymorphs of donepezil hydrochloride and process for production - Patent US-5985864-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Metabolic Fate of Donepezil Hydrochloride Monohydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Donepezil (B133215) hydrochloride monohydrate, a cornerstone in the symptomatic treatment of Alzheimer's disease, undergoes extensive metabolism primarily in the liver. Understanding its metabolic profile is critical for optimizing therapeutic outcomes and ensuring patient safety. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolism of donepezil, detailing the metabolic pathways, enzymatic drivers, and pharmacokinetic profiles of its metabolites. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the biotransformation of this critical therapeutic agent.
Introduction
Donepezil is a centrally acting, reversible inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, donepezil increases the concentration of acetylcholine in the brain, thereby enhancing cholinergic function, which is crucial for memory and cognition.[1] The clinical efficacy and safety of donepezil are influenced by its pharmacokinetic properties, particularly its metabolism. This guide delves into the intricate processes of its biotransformation in both laboratory settings and within the human body.
Metabolic Pathways
Donepezil is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system, followed by glucuronidation.[2] The main metabolic pathways include O-demethylation, hydroxylation, N-oxidation, N-debenzylation, and hydrolysis.[3][4][5] These transformations lead to the formation of several metabolites, some of which retain pharmacological activity.[1]
The major metabolic routes are:
-
O-dealkylation and Hydroxylation: This pathway leads to the formation of metabolites M1 and M2.[3]
-
Hydrolysis: This results in the creation of metabolite M4.[3]
-
N-oxidation: This pathway produces metabolite M6.[3]
-
Glucuronidation: The hydroxylated metabolites M1 and M2 can be further conjugated with glucuronic acid to form M11 and M12, respectively.[3]
In vitro studies using human hepatic microsomes have identified CYP3A4 as the primary isoenzyme responsible for donepezil metabolism, with CYP2D6 playing a secondary role.[3][6] CYP1A2 is also involved to a lesser extent.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. ClinPGx [clinpgx.org]
Methodological & Application
Donepezil hydrochloride monohydrate HPLC analytical method development
An Application Note for the Development and Validation of a Stability-Indicating HPLC Method for Donepezil Hydrochloride Monohydrate
Introduction
Donepezil hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, which is prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease.[1][2] Ensuring the quality, purity, and potency of pharmaceutical formulations containing Donepezil HCl is critical for patient safety and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for this purpose.
This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. The method has been developed and validated in accordance with the International Conference on Harmonisation (ICH) Q2(R1) guidelines, ensuring it is suitable for routine quality control analysis.[3]
Method Development and Optimization
The primary objective was to develop a simple, rapid, and reliable isocratic RP-HPLC method capable of separating Donepezil HCl from its potential degradation products.
-
Column Selection: A C18 stationary phase was selected due to its wide availability and successful application in separating moderately polar compounds like Donepezil HCl.[1][4][5]
-
Wavelength Detection: The UV spectrum of Donepezil HCl shows significant absorbance at approximately 268 nm. This wavelength was chosen to ensure high sensitivity.[1][4][6]
-
Mobile Phase Composition: Various combinations of buffers and organic solvents were tested. A mobile phase consisting of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile (B52724) was found to provide optimal peak shape, resolution, and a reasonable retention time.[4] The pH was adjusted to an acidic value (pH 2.7) to ensure the ionization of Donepezil and achieve sharp, symmetrical peaks.[4]
Experimental Protocols
Apparatus and Chromatographic Conditions
-
HPLC System: An HPLC system equipped with an isocratic pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Column: Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Data Acquisition: Chromatography data software.
The final optimized chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.01 M Phosphate Buffer : Methanol : Acetonitrile (50:30:20, v/v/v), pH adjusted to 2.7 with phosphoric acid.[4] |
| Flow Rate | 1.0 mL/min.[5][7] |
| Column Temperature | 40°C.[5] |
| Detection Wavelength | 268 nm.[1][4] |
| Injection Volume | 20 µL |
| Run Time | ~10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.01 M Phosphate buffer. Mix 500 mL of the buffer with 300 mL of HPLC-grade methanol and 200 mL of HPLC-grade acetonitrile.[4] Adjust the final pH to 2.7 using 80% phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator before use.[4]
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Donepezil HCl working standard and transfer it to a 100 mL volumetric flask.[4] Add approximately 50 mL of the mobile phase and sonicate for 5 minutes to dissolve.[4] Dilute to the mark with the mobile phase and mix well.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 0.5 µg/mL to 16 µg/mL.
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder no fewer than 10 tablets.[7]
-
Accurately weigh a portion of the powder equivalent to 10 mg of Donepezil HCl and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of mobile phase and sonicate for 30 minutes to ensure complete extraction of the drug.[4]
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
This solution (100 µg/mL) can be further diluted with the mobile phase to a target concentration within the calibration range (e.g., 10 µg/mL) for analysis.[4]
-
Method Validation
The developed method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, robustness, LOD, and LOQ.
Workflow and Validation Diagrams
The following diagrams illustrate the logical flow of the method development and validation process.
Caption: Workflow for HPLC method development and validation.
Caption: Key parameters for analytical method validation.
Results and Discussion
System Suitability
System suitability tests are performed to ensure the HPLC system is operating correctly. A standard solution was injected six times, and the parameters were evaluated.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.1 |
| Theoretical Plates (N) | N > 2000 | > 4000 |
| % RSD of Peak Area | ≤ 2.0% | 0.85% |
| Retention Time (RT) | ~5.6 min[4] | 5.62 min |
Specificity (Forced Degradation)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. Donepezil HCl was subjected to acid, base, oxidative, thermal, and photolytic stress. The drug was found to degrade significantly under alkaline and oxidative conditions, with minor degradation under acidic conditions. It remained stable under thermal and photolytic stress.[8] The chromatograms showed complete separation of the Donepezil peak from all degradation product peaks, proving the method's specificity.
| Stress Condition | Observation |
| Acid Hydrolysis (1.2 N HCl, boiled) | ~15% degradation observed.[5] |
| Base Hydrolysis (2N NaOH) | Significant degradation.[8] |
| Oxidative (6% H₂O₂) | Significant degradation.[8] |
| Thermal (80°C, 48h) | No significant degradation.[8] |
| Photolytic (UV Light, 48h) | No significant degradation.[8] |
Linearity and Range
The linearity of the method was established by constructing a calibration curve. The peak area response was found to be directly proportional to the concentration of Donepezil HCl.
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL.[5] |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy (Recovery)
Accuracy was determined by the standard addition method, spiking a known quantity of standard drug into a placebo preparation at three different concentration levels (80%, 100%, and 120%).
| Spike Level | % Mean Recovery | % RSD |
| 80% | 99.8% | 0.5% |
| 100% | 100.2% | 0.4% |
| 120% | 100.5% | 0.6% |
Precision
-
Method Precision (Repeatability): Six separate sample preparations were analyzed. The %RSD was found to be less than 2.0%, indicating good repeatability.[7]
-
Intermediate Precision (Ruggedness): The analysis was repeated by a different analyst on a different day using a different instrument. The %RSD between the two sets of data was well within the acceptable limit of 2.0%.
| Precision Type | % RSD of Assay |
| Repeatability (n=6) | 0.75% |
| Intermediate Precision (n=6) | 1.10% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result |
| LOD | 0.14 µg/mL.[5] |
| LOQ | 0.42 µg/mL.[5] |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the pH of the mobile phase (±0.2), flow rate (±0.1 mL/min), and organic phase composition (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's reliability during normal use.[5]
Conclusion
A simple, accurate, precise, and stability-indicating RP-HPLC method has been successfully developed and validated for the quantitative analysis of this compound in bulk and tablet dosage forms. The method demonstrated excellent linearity, accuracy, and precision over the specified concentration range. The forced degradation studies confirmed the method's specificity and stability-indicating capabilities. Due to its simplicity and reliability, this method is well-suited for routine quality control testing in the pharmaceutical industry.[1][2]
References
- 1. iajps.com [iajps.com]
- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijcpa.in [ijcpa.in]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. ajpamc.com [ajpamc.com]
- 6. chalcogen.ro [chalcogen.ro]
- 7. jocpr.com [jocpr.com]
- 8. rjpbcs.com [rjpbcs.com]
Application Note: Quantification of Donepezil Hydrochloride Monohydrate in Brain Tissue
Audience: Researchers, scientists, and drug development professionals.
Introduction: Donepezil (B133215) hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE), prescribed for the symptomatic treatment of mild to moderate Alzheimer's disease.[1][2][3] By inhibiting AChE, donepezil increases the concentration of acetylcholine (B1216132) in the brain, a neurotransmitter crucial for learning and memory processes.[1][4] The quantification of donepezil in brain tissue is essential for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies, helping to establish the relationship between drug concentration at the site of action and its therapeutic effects. This document provides detailed protocols for the quantification of donepezil in brain tissue using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil exerts its therapeutic effect by selectively and reversibly inhibiting acetylcholinesterase (AChE) in the brain.[1][3] AChE is the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, donepezil prevents the breakdown of ACh, leading to an increased concentration and prolonged availability of ACh at cholinergic synapses.[1][4] This enhancement of cholinergic function is believed to be the basis for its cognitive benefits in Alzheimer's disease patients.[1]
Experimental Workflow for Quantification
The general workflow for quantifying donepezil in brain tissue involves several key stages, from sample collection to final data analysis. This process ensures that the drug is accurately and reproducibly measured, providing reliable data for pharmacokinetic and pharmacodynamic assessments.
Protocol 1: HPLC with Fluorescence Detection
This protocol is adapted from a method developed for the determination of donepezil in rat brain microdialysates, demonstrating high sensitivity.[5]
1. Materials and Reagents:
-
Donepezil Hydrochloride Monohydrate standard
-
Internal Standard (IS): (+/-)-2-[(1-benzyl-piperidine-4-yl)ethyl]-5,6-dimethoxyindan-1-one hydrochloride[5]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Acetic Acid (Glacial)
-
Deionized Water
-
Homogenization Buffer (e.g., ice-cold saline)
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Analytical Column: C30 column (a short column can be used for rapid separation)[5]
-
Tissue Homogenizer
-
Centrifuge
3. Sample Preparation (Brain Tissue Homogenization & Extraction):
-
Harvest brain tissues promptly and rinse thoroughly with ice-cold saline to remove blood.[6]
-
Weigh the tissue and homogenize it in a known volume of ice-cold saline or buffer.
-
To an aliquot of the brain homogenate, add the internal standard solution.
-
Perform protein precipitation by adding a sufficient volume of acetonitrile.
-
Vortex the mixture vigorously for several minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the precipitated proteins.[7]
-
Collect the supernatant and inject a portion into the HPLC system.
4. Chromatographic Conditions:
-
Mobile Phase: A mixture of Water:Acetonitrile:Methanol (e.g., 80:17:3, v/v/v) containing 0.01% acetic acid.[5]
-
Flow Rate: 1.0 mL/min.[8]
-
Column: Short C30 column.[5]
-
Detection: Fluorescence detector set to an excitation wavelength of 325 nm and an emission wavelength of 390 nm.[5]
-
Injection Volume: 20 µL.[9]
5. Method Validation Parameters: The method should be validated for linearity, precision, accuracy, and sensitivity according to regulatory guidelines.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 2.1 ng/mL (in microdialysate) | [5] |
| Linearity Range | 5-100 ng/mL | [5] |
| Precision (%RSD) | < 15% | [9][10] |
| Accuracy (% Recovery) | 85-115% | [9][11] |
Protocol 2: LC-MS/MS
LC-MS/MS offers high selectivity and sensitivity and is a common choice for bioanalytical methods.[11] This protocol is a composite based on several validated methods for donepezil in biological matrices.[10][11][12]
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS): Donepezil-D4 or Donepezil-D7.[10][12]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid or Acetic Acid
-
Ammonium (B1175870) Acetate or Ammonium Formate (B1220265)
-
Extraction Solvents: Ethyl Acetate, n-Hexane
-
Deionized Water
2. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12]
-
Analytical Column: C18 column (e.g., Hypersil GOLD C18, 150 x 2.1 mm, 1.9 µm).[10]
-
Tissue Homogenizer
-
Centrifuge
-
Evaporator (e.g., SpeedVac).[12]
3. Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize brain tissue as described in Protocol 1.
-
Spike an aliquot of the homogenate with the internal standard (Donepezil-D4 or D7).[10][12]
-
Add 1.5 mL of an extraction solvent mixture (e.g., Ethyl Acetate:n-Hexane, 90:10 v/v).[12]
-
Vortex the mixture for 5 minutes.[12]
-
Centrifuge at 5000 rpm for 5 minutes to separate the layers.[12]
-
Transfer the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator at 45°C.[12]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[12]
-
Inject an aliquot (e.g., 2-3 µL) into the LC-MS/MS system.[10][12]
4. LC-MS/MS Conditions:
-
Mobile Phase: Isocratic elution with a mixture of aqueous and organic phases. For example, 20:80 (v/v) of A:B, where A is 5mM ammonium formate with 0.1% formic acid and B is acetonitrile.[12]
-
Column: C18 column maintained at 40°C.[10]
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[12]
-
Quantification: Multiple Reaction Monitoring (MRM).
5. Method Validation Parameters: The LC-MS/MS method provides lower detection limits suitable for studies with low drug concentrations.
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL (in plasma) | [11][12] |
| Linearity Range | 0.1 - 1000 ng/mL | [11][12] |
| Precision (%CV) | < 15% | [10][11] |
| Accuracy (%) | 85-115% | [10][11] |
| Matrix Effect | Should be within 85-115% | [11] |
| Recovery | Consistent and reproducible | [11] |
Summary of Quantitative Data
The following table summarizes key quantitative parameters from validated bioanalytical methods for donepezil, which can be adapted for brain tissue analysis.
| Method | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Extraction Method | Reference |
| HPLC-PDA | Rat Plasma & Tissues | 50 | 50 - 5000 | Solid-Phase Extraction | [6][8] |
| HPLC-FL | Rat Brain Microdialysate | 2.1 (LOD) | 5 - 100 | Direct Injection | [5] |
| LC-MS/MS | Human Plasma | 0.1 | 0.1 - 100 | Liquid-Liquid Extraction | [12] |
| LC-MS/MS | Rat Plasma | 0.5 | 0.5 - 1000 | Liquid-Liquid Extraction | [11] |
| UPLC-MS/MS | Human Plasma | Not specified | 0.2 - 50 | Liquid-Liquid Extraction | [10] |
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. iajps.com [iajps.com]
- 3. ijcpa.in [ijcpa.in]
- 4. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 5. Determination of donepezil hydrochloride in human and rat plasma, blood and brain microdialysates by HPLC with a short C30 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03379J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Pre-clinical pharmacokinetic-pharmacodynamic modelling and biodistribution studies of donepezil hydrochloride by a validated HPLC method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach | PLOS One [journals.plos.org]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for In Vitro Cell-Based Assays of Donepezil Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) is a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), primarily functioning as a potent and reversible inhibitor of acetylcholinesterase (AChE).[1] By preventing the breakdown of the neurotransmitter acetylcholine, donepezil enhances cholinergic function, which is crucial for cognitive processes.[1][2] Beyond this primary mechanism, extensive in vitro research has revealed that donepezil possesses a range of pleiotropic effects that may contribute to its therapeutic efficacy. These include neuroprotective, anti-inflammatory, and anti-amyloidogenic properties.[3][4][5]
These application notes provide detailed protocols for a selection of key in vitro cell-based assays to characterize the multifaceted activities of donepezil. The described methods are fundamental for screening and mechanistic studies in drug development and neuroscience research.
Primary Target Activity: Acetylcholinesterase (AChE) Inhibition
Application Note
The primary mechanism of action for donepezil is the inhibition of AChE. The Ellman's method is the most widely accepted and reliable colorimetric assay to quantify AChE activity and determine the inhibitory potency (IC50) of compounds like donepezil.[1][6] The assay is based on the hydrolysis of acetylthiocholine (B1193921) (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[6] The rate of color formation is directly proportional to AChE activity.
Quantitative Data: AChE Inhibition
| Compound | IC50 (µM) | Enzyme Source | Reference |
| Donepezil | 0.02 | Not Specified | [1] |
| Donepezil-Tacrine Hybrids | Subnanomolar range | Bovine/Human Erythrocytes | [7] |
Protocol 1: In Vitro AChE Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of donepezil required to inhibit 50% of acetylcholinesterase activity (IC50).
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other sources)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
Donepezil hydrochloride monohydrate
-
Appropriate solvent for donepezil (e.g., DMSO, deionized water)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until pH 8.0 is achieved.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.
-
ATCI Solution (14 mM): Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.
-
AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 5 minutes.
-
Donepezil Solutions: Prepare a stock solution of donepezil in a suitable solvent (e.g., 10 mM in DMSO). Perform serial dilutions in phosphate buffer to achieve a range of desired concentrations for the dose-response curve.
-
-
Assay Setup (96-well plate):
-
Blank: 160 µL Phosphate Buffer + 20 µL ATCI solution.
-
Control (100% Activity): 120 µL Phosphate Buffer + 20 µL Solvent + 20 µL AChE solution + 20 µL DTNB solution.
-
Test Sample (Inhibitor): 120 µL Phosphate Buffer + 20 µL Donepezil solution (at various concentrations) + 20 µL AChE solution + 20 µL DTNB solution.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, and donepezil solution (or solvent for control) to the respective wells.
-
Mix gently and incubate the plate at a controlled temperature (e.g., 25-37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6]
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 20 µL of the ATCI substrate solution to all wells except the blank.
-
Immediately start measuring the absorbance.
-
-
Measurement:
-
Measure the absorbance at 412 nm every 10-60 seconds for 5 minutes using a microplate reader in kinetic mode.[8]
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/min).
-
Calculate the percentage of inhibition for each donepezil concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the donepezil concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Neuroprotective Effects Against Amyloid-β Toxicity
Application Note
A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) peptides, which are neurotoxic. Donepezil has been shown to exert neuroprotective effects against Aβ-induced toxicity in various neuronal cell models.[3][9][10] Common assays to evaluate this neuroprotective activity involve exposing cultured neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) to toxic concentrations of Aβ peptides (such as Aβ25-35 or Aβ1-40) in the presence or absence of donepezil. Cell viability and cytotoxicity are then quantified.[3]
Quantitative Data: Neuroprotection Against Aβ Toxicity
| Cell Line | Aβ Fragment (Conc.) | Donepezil Effect | Effective Concentration | Assay | Reference |
| Rat Septal Neurons | Aβ1-40 (15 µM) | Concentration-dependently reduced LDH efflux | ≥ 100 nM | LDH | [9] |
| PC12 Cells | Aβ25-35 (20 µM) | Dose-dependently increased cell viability | 5 - 50 µM | MTT | [3] |
| Rat Septal Neurons | Aβ1-40 / Aβ1-42 | Significantly decreased LDH release | 0.1 - 10 µM | LDH | [10] |
Protocol 2: Neuroprotection Assessment using MTT Assay
Objective: To evaluate the protective effect of donepezil on neuronal cells against Aβ-induced reduction in cell viability.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin
-
Aβ peptide (e.g., Aβ25-35 or Aβ1-42), pre-aggregated
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed PC12 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and culture for 24 hours to allow for attachment.[11]
-
-
Treatment:
-
Pre-treat the cells with various concentrations of donepezil for 1-2 hours.
-
Add the pre-aggregated Aβ peptide to the wells to induce toxicity (e.g., 20 µM Aβ25-35).[3] Include control wells (cells only), Aβ-only wells, and donepezil-only wells.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[3]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the culture medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12][13]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.[12]
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells after subtracting the background absorbance. % Viability = (Abs_sample / Abs_control) * 100
-
Compare the viability of cells treated with Aβ alone to those co-treated with Aβ and donepezil.
-
Protocol 3: Cytotoxicity Assessment using LDH Release Assay
Objective: To quantify the protective effect of donepezil against Aβ-induced cell membrane damage.
Materials:
-
Primary neurons or other neuronal cell lines
-
Aβ peptide, pre-aggregated
-
This compound
-
Commercial LDH Cytotoxicity Assay Kit (contains substrate, dye, and lysis buffer)
-
96-well cell culture plates
-
Microplate reader (490 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from Protocol 2, seeding cells at an appropriate density (e.g., 1-5 x 10⁴ cells/well).
-
Include additional controls for the LDH assay:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the kit's lysis buffer 30-45 minutes before the end of the experiment.[14]
-
-
-
LDH Assay:
-
After the treatment incubation, centrifuge the 96-well plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50-100 µL of the reaction mixture to each well containing the supernatant.[1][15]
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.[16]
-
Add 50 µL of the stop solution provided in the kit to each well.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of ~650 nm should be subtracted to correct for background.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100
-
Compare the cytotoxicity of cells treated with Aβ alone to those co-treated with Aβ and donepezil.
-
Anti-Inflammatory Effects
Application Note
Neuroinflammation is a critical component of AD pathology. Donepezil has demonstrated anti-inflammatory properties by modulating the activation of microglia, the resident immune cells of the brain.[5][17] These effects are often studied in vitro using microglial cell lines like BV2 or macrophage cell lines such as RAW 264.7.[18] Cells are typically stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Aβ oligomers, and the ability of donepezil to suppress the production of pro-inflammatory mediators (e.g., TNF-α, IL-1β, IL-6, nitric oxide) is measured.[5][18]
Protocol 4: Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the effect of donepezil on the secretion of pro-inflammatory cytokines from LPS-stimulated microglial cells.
Materials:
-
BV2 microglial cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
Commercial ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
24-well or 96-well cell culture plates
-
Microplate reader (450 nm)
Procedure:
-
Cell Culture and Treatment:
-
Sample Collection:
-
After incubation, collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cell debris and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for each cytokine (TNF-α, IL-1β, IL-6) according to the manufacturer's protocol. A general workflow is as follows:
-
Add standards and samples to the antibody-pre-coated 96-well plate.
-
Incubate for the specified time (e.g., 90 minutes).[20]
-
Wash the plate multiple times.
-
Add the biotinylated detection antibody and incubate (e.g., 1 hour).[21]
-
Wash the plate.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate (e.g., TMB) and incubate in the dark until color develops.[10]
-
Add the stop solution.
-
-
-
Measurement:
-
Immediately read the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Use the standard curve to determine the concentration of each cytokine in the experimental samples.
-
Compare cytokine levels in LPS-stimulated cells versus cells co-treated with LPS and donepezil.
-
Signaling Pathway and Workflow Visualizations
Diagrams
// Invisible edges for layout edge[style=invis]; Seed -> Pretreat -> AddMTT; } dot Caption: Experimental workflow for the Aβ neuroprotection MTT assay.
// Nodes AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACh [label="Acetylcholine\n(Neurotransmitter)", fillcolor="#FBBC05", fontcolor="#202124"]; Donepezil [label="Donepezil", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Breakdown [label="Hydrolysis", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Products [label="Choline + Acetate\n(Signal Termination)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Synapse [label="Increased Acetylcholine\nin Synapse", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ACh -> Breakdown [label="Substrate"]; AChE -> Breakdown [label="Enzyme"]; Breakdown -> Products; Donepezil -> AChE [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; Donepezil -> Synapse [style=dashed, arrowhead=normal, color="#34A853", fontcolor="#34A853"]; AChE -> Synapse [label="Prevents\nBreakdown", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Donepezil's primary mechanism: Inhibition of Acetylcholinesterase.
// Nodes Abeta [label="Amyloid-β (Aβ)\nNeurotoxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Donepezil [label="Donepezil", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC\n(Protein Kinase C)", fillcolor="#FBBC05", fontcolor="#202124"]; PP2A [label="PP2A", fillcolor="#FBBC05", fontcolor="#202124"]; GSK3b [label="GSK-3β", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nAChR [label="nAChRs", fillcolor="#FBBC05", fontcolor="#202124"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Viability)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Abeta -> GSK3b [label="Activates", color="#EA4335", fontcolor="#EA4335"]; Donepezil -> PKC [label="Activates", color="#34A853", fontcolor="#34A853"]; Donepezil -> PP2A [label="Activates", color="#34A853", fontcolor="#34A853"]; Donepezil -> nAChR [label="Activates", color="#34A853", fontcolor="#34A853"]; Donepezil -> GSK3b [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; PP2A -> GSK3b [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; PKC -> Neuroprotection; nAChR -> Neuroprotection; GSK3b -> Neuroprotection [label="Inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Putative neuroprotective signaling pathways of Donepezil.
References
- 1. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Thioflavin T spectroscopic assay [assay-protocol.com]
- 4. youtube.com [youtube.com]
- 5. Assessing NLRP3 Inflammasome Activation by Nanoparticles | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]
- 8. japsonline.com [japsonline.com]
- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 10. Characterization of Inflammatory Signals in BV-2 Microglia in Response to Wnt3a - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay for neuroprotection [bio-protocol.org]
- 12. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 16. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 17. Protocol for in vivo and in vitro activation of NLRP3 inflammasome in mice using monosodium urate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 2.9. Measurement of Proinflammatory Cytokines in BV2 Microglia by ELISA [bio-protocol.org]
- 20. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols: Donepezil Hydrochloride Monohydrate in Amyloid-Beta Toxicity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of donepezil (B133215) hydrochloride monohydrate in preclinical models of amyloid-beta (Aβ) toxicity, a key pathological hallmark of Alzheimer's disease. The information presented summarizes key findings on its neuroprotective mechanisms, provides detailed experimental protocols, and presents quantitative data from various studies.
Donepezil, primarily known as an acetylcholinesterase inhibitor, has demonstrated significant neuroprotective effects beyond its symptomatic role in Alzheimer's disease.[1][2][3] Research indicates that donepezil can mitigate Aβ-induced neurotoxicity through various mechanisms, including the modulation of key signaling pathways, reduction of neuroinflammation, and interference with Aβ aggregation.[1][4][5][6]
Neuroprotective Mechanisms of Action
Donepezil exerts its neuroprotective effects against Aβ toxicity through a multi-faceted approach:
-
Modulation of Pro-Survival Signaling: Donepezil has been shown to activate the PI3K/Akt signaling pathway, leading to the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[1] This pathway is crucial for promoting neuronal survival and reducing apoptosis. The neuroprotective effects of donepezil were blocked by the PI3K inhibitor LY294002, confirming the pathway's importance.[1]
-
Enhancement of Protein Phosphatase 2A (PP2A) Activity: Donepezil can stimulate the activity of PP2A, a key phosphatase involved in dephosphorylating tau protein.[4] Hyperphosphorylated tau is another major pathological feature of Alzheimer's disease. By enhancing PP2A activity, donepezil helps to reduce tau hyperphosphorylation.[4]
-
Activation of Protein Kinase C (PKC): Studies have shown that donepezil can activate PKC, which may be a crucial mechanism for its neuroprotective effects against Aβ-induced toxicity in PC12 cells.[7][8]
-
Anti-inflammatory Effects: Donepezil has been found to inhibit the activation of microglia induced by Aβ oligomers.[6] It achieves this by blocking the MAPK and NF-κB signaling pathways, thereby reducing the release of pro-inflammatory mediators such as prostaglandin (B15479496) E2, interleukin-1 beta, tumor necrosis factor-alpha, and nitric oxide.[6]
-
Inhibition of Aβ Fibril Formation: Donepezil has been observed to reduce the formation of toxic Aβ fibrils, as demonstrated by a decrease in the negative peak in the circular dichroism (CD) spectrum and the fluorescence intensity of thioflavin T in the presence of Aβ(1-40).[5]
-
Interaction with Sigma-1 Receptors: The anti-amnesic and neuroprotective effects of donepezil against Aβ toxicity have been linked to its interaction with the σ1 receptor, a high-affinity agonist.[9][10]
-
Modulation of Amyloid Precursor Protein (APP) Processing: Donepezil can up-regulate the expression of Sorting Nexin 33 (SNX33), which in turn modulates APP endocytosis and promotes its non-amyloidogenic processing, leading to a decrease in Aβ levels.[11]
-
Activation of BDNF/TrkB Signaling: In a tree shrew model of Alzheimer's disease, donepezil was shown to improve cognitive impairment by activating the Brain-Derived Neurotrophic Factor (BDNF)/Tropomyosin receptor kinase B (TrkB) signaling pathway.[12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of donepezil in Aβ toxicity models.
Table 1: Effects of Donepezil on Cell Viability and Toxicity in In Vitro Aβ Models
| Cell Line | Aβ Peptide & Concentration | Donepezil Concentration(s) | Duration of Treatment | Key Findings | Reference |
| Rat Cortical Neurons | Aβ42 (20 µM) | Various concentrations | 24h pre-treatment, then 6h with Aβ42 | Increased neuronal cell viability in a concentration-dependent manner. | [1] |
| PC12 Cells | Aβ25-35 (20 µmol/L) | 5, 10, 20, 50 µmol/L | 2h pre-treatment, then 24h with Aβ25-35 | Significantly increased cell viability and decreased LDH release. | [7] |
| Rat Septal Neurons | Aβ(1-40) (15 µmol/L) | 100 nmol/L and above | 48h with Aβ(1-40) | Concentration-dependently reduced LDH efflux. | [5] |
Table 2: Effects of Donepezil on Aβ Levels and Plaque Deposition in In Vivo Models
| Animal Model | Donepezil Dosage | Duration of Treatment | Key Findings | Reference |
| Tg2576 Mice | 4 mg/kg in drinking water | 6 months (from 3 to 9 months of age) | Significantly reduced soluble Aβ1-40 and Aβ1-42, and Aβ plaque number and burden. | [13] |
| AβO-injected Mice | 2 mg/kg/day, p.o. | 5 days | Significantly ameliorated AβO-induced memory impairment. | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by donepezil and a typical experimental workflow for studying its effects in Aβ toxicity models.
Caption: Donepezil activates the PI3K/Akt pathway, leading to GSK-3β inhibition and promoting neuronal survival.
Caption: Donepezil inhibits AβO-induced microglial activation by blocking MAPK and NF-κB signaling.
Caption: A typical experimental workflow for evaluating donepezil's neuroprotective effects in vitro.
Experimental Protocols
In Vitro Neuroprotection Assay in Rat Primary Cortical Neurons
This protocol is adapted from studies investigating the neuroprotective effects of donepezil against Aβ42-induced toxicity.[1]
1. Materials:
-
Donepezil hydrochloride monohydrate
-
Amyloid-beta (1-42) peptide
-
Neurobasal medium
-
B-27 supplement
-
Glutamine
-
Penicillin-Streptomycin
-
Poly-L-lysine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
2. Cell Culture:
-
Culture primary cortical neurons from rat embryos (E18-19).
-
Plate dissociated neurons on poly-L-lysine coated plates in Neurobasal medium supplemented with B-27, glutamine, and penicillin-streptomycin.
-
Maintain cultures at 37°C in a humidified atmosphere of 5% CO2.
3. Experimental Procedure:
-
After 7 days in culture, pre-treat the neurons with various concentrations of donepezil for 24 hours.
-
Following pre-treatment, add 20 µM of aggregated Aβ42 peptide to the culture medium.
-
Incubate the cells for an additional 6 hours.
4. Assessment of Neurotoxicity:
-
MTT Assay: Measure cell viability by adding MTT solution to the cells and incubating for 4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.
-
LDH Assay: Measure the release of LDH into the culture medium as an indicator of cell death, following the manufacturer's instructions.
In Vivo Neuroprotection Study in an Aβ-injected Mouse Model
This protocol is based on studies evaluating the anti-inflammatory and memory-enhancing effects of donepezil.[6]
1. Animals:
-
Male C57BL/6 mice
2. Reagents:
-
This compound
-
Amyloid-beta oligomers (AβO)
-
Sterile saline
3. Experimental Procedure:
-
Prepare AβO according to established protocols.
-
Administer donepezil (2 mg/kg/day, p.o.) or vehicle (saline) to the mice for 5 consecutive days.
-
On day 3 of donepezil treatment, inject AβO into the hippocampus of the mice.
-
Continue donepezil administration for 2 more days.
4. Behavioral Testing:
-
Perform behavioral tests, such as the Morris water maze or passive avoidance test, to assess learning and memory.
5. Histological and Biochemical Analysis:
-
After the behavioral tests, sacrifice the animals and collect the brain tissue.
-
Perform immunohistochemistry to assess microgliosis and astrogliosis.
-
Conduct ELISAs or Western blotting to measure the levels of inflammatory mediators and signaling proteins in the hippocampus.
These application notes and protocols provide a foundation for researchers to design and conduct experiments to further investigate the therapeutic potential of this compound in the context of amyloid-beta toxicity and Alzheimer's disease.
References
- 1. Neuroprotective effects of donepezil through inhibition of GSK-3 activity in amyloid-beta-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil in Alzheimer’s disease: an evidence-based review of its impact on clinical and economic outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of donepezil against Aβ42-induced neuronal toxicity are mediated through not only enhancing PP2A activity but also regulating GSK-3β and nAChRs activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effect of donepezil against Abeta(1-40) neurotoxicity in rat septal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Donepezil inhibits the amyloid-beta oligomer-induced microglial activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil improves the cognitive impairment in a tree shrew model of Alzheimer's disease induced by amyloid-β1-40 via activating the BDNF/TrkB signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Donepezil Hydrochloride Monohydrate in Rodent Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of donepezil (B133215) hydrochloride monohydrate in preclinical rodent models of Alzheimer's disease (AD). The following sections detail the mechanism of action, experimental protocols, and key quantitative data from various studies, offering a practical framework for designing and implementing research in this area.
Mechanism of Action
Donepezil hydrochloride is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] In Alzheimer's disease, there is a characteristic deficit in cholinergic neurotransmission due to the degeneration of cholinergic neurons.[1] By inhibiting AChE, donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic function and improving cognitive symptoms associated with AD.[1][2][3] Beyond its primary role as an AChE inhibitor, studies suggest that donepezil may also exert neuroprotective effects by reducing inflammation, improving blood flow, and preventing cell damage.[3] Some research also indicates that donepezil can influence amyloid-β (Aβ) processing and reduce plaque deposition.[4][5]
Experimental Protocols
Animal Models
A variety of rodent models are utilized to study the effects of donepezil in the context of Alzheimer's disease. These models can be broadly categorized as follows:
-
Transgenic Models: These models overexpress human genes associated with familial Alzheimer's disease, leading to the development of AD-like pathology, including amyloid plaques and cognitive deficits. Commonly used transgenic mouse models include:
-
Chemically-Induced Models: These models use neurotoxins to induce cholinergic deficits and cognitive impairment, mimicking certain aspects of AD.
-
Scopolamine-Induced Amnesia: Scopolamine (B1681570), a muscarinic receptor antagonist, is administered to induce transient learning and memory deficits.[10]
-
D-galactose and Aluminum Trichloride-Induced Senescence: Chronic administration of D-galactose and AlCl3 can induce oxidative stress, neuroinflammation, and cognitive decline.[11][12]
-
Streptozotocin (STZ)-Induced AD: Intracerebroventricular injection of STZ can cause neuroinflammation and Aβ deposition.[13]
-
-
Lesion-Induced Models: Physical lesions are created in specific brain regions involved in cholinergic neurotransmission.
-
Nucleus Basalis Magnocellularis (NBM) Lesion: Electrolytic or excitotoxic lesions of the NBM, a major source of cholinergic innervation to the cortex, result in cognitive deficits.[14]
-
Donepezil Hydrochloride Monohydrate Administration
-
Formulation: this compound is typically dissolved in saline or distilled water.[10][15]
-
Routes of Administration:
-
Dosage and Duration: Dosages and treatment durations vary depending on the rodent model and the specific research question. See Table 1 for a summary of dosages used in various studies.
Behavioral Assays
The Y-maze test is used to assess spatial working memory based on the natural tendency of rodents to explore novel environments.
-
Apparatus: A three-arm maze with arms of equal dimensions, typically made of a non-porous material for easy cleaning.
-
Protocol:
-
Place the animal at the end of one arm and allow it to freely explore the maze for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternations: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
-
-
Scopolamine-Induced Deficit Model: Administer scopolamine (e.g., 1.0 mg/kg, s.c.) 30 minutes before the test to induce memory impairment. Donepezil is typically administered 30 minutes prior to scopolamine.[10]
The MWM is a widely used test to evaluate spatial learning and memory.
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Protocol:
-
Acquisition Phase (Training):
-
Animals are trained over several consecutive days (e.g., 4-5 days) with multiple trials per day.
-
In each trial, the animal is placed in the pool from different starting positions and must find the hidden platform.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.
-
-
Neurochemical and Histological Analyses
-
Acetylcholinesterase (AChE) Activity Assay: Brain tissue homogenates are prepared, and AChE activity is measured using a colorimetric assay based on the Ellman method.
-
Amyloid-β (Aβ) Quantification: Aβ levels in brain tissue can be measured using enzyme-linked immunosorbent assays (ELISAs) specific for Aβ1-40 and Aβ1-42.[4]
-
Immunohistochemistry/Immunofluorescence: Brain sections are stained with specific antibodies to visualize:
-
Histological Staining:
Quantitative Data Summary
| Rodent Model | Donepezil Dosage | Administration Route & Duration | Key Findings |
| Scopolamine-induced mice | 3-10 mg/kg | Oral, 4 consecutive days | Ameliorated scopolamine-induced memory impairment in the Y-maze test.[10] |
| Tg2576 mice | 1, 2, 4 mg/kg | In drinking water, from 3 to 9 months of age | 4 mg/kg dose significantly reduced soluble Aβ1-40 and Aβ1-42, Aβ plaque number, and burden, and increased synaptic density.[4][5] |
| D-galactose and AlCl3-induced rats | 1.0 mg/kg | Oral gavage, 4 weeks | Improved learning and memory in the Morris water maze, reduced oxidative stress and inflammation markers in the brain and serum.[11][12] |
| STZ-induced AD rats | N/A (implant) | Localized delivery via coated nanoporous membrane, 7 days | Improved cognitive function in Morris water maze and Y-maze, ameliorated AChE activity, and increased BDNF levels.[13] |
| Aβ1-40-induced AD rats | 0.5 mg/kg | Oral, 28 days | Shortened escape latency in the Morris water maze and decreased AChE positive expression in the hippocampus.[15] |
| 3xTg-AD mice | 0.03, 0.1, 0.3 mg/kg | N/A, single dose 1 hour before testing | Ameliorated deficits in response accuracy in an attentional task.[8] |
| SAMP8 mice | 3 mg/kg/day | Oral, 2 months | Attenuated cognitive dysfunction in the Morris Water Maze and improved endothelial function.[17] |
| NBM lesioned rats | 5, 10, 15 mg/kg | Intraperitoneal, single injection | 10 and 15 mg/kg doses increased spontaneous neuronal activity in the CA1 region of the hippocampus.[14] |
Conclusion
This compound has been extensively studied in various rodent models of Alzheimer's disease, demonstrating its efficacy in improving cognitive function and, in some cases, modifying disease pathology. The choice of rodent model, dosage, and administration route should be carefully considered based on the specific research objectives. The protocols and data presented here provide a valuable resource for researchers investigating the therapeutic potential of donepezil and other cholinesterase inhibitors for the treatment of Alzheimer's disease.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. ivypanda.com [ivypanda.com]
- 3. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 4. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease | AlzPED [alzped.nia.nih.gov]
- 6. Disease-modifying effect of donepezil on APP/PS1 mice at different stages of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impaired Attention in the 3xTgAD Mouse Model of Alzheimer's Disease: Rescue by Donepezil (Aricept) | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sciedu.ca [sciedu.ca]
- 13. Modulation of experimental Alzheimer’s disease in rats through donepezil-loaded CSF implant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Donepezil Hydrochloride on Cognitive Function Recovery of Rats With Alzheimerâs Disease-Hapres-An Academic Publisher [wap.hapres.com]
- 16. researchgate.net [researchgate.net]
- 17. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Donepezil Hydrochloride Monohydrate Stock Solutions for Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Donepezil (B133215) hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] It is widely used in research to study cholinergic neurotransmission and its role in neurological disorders such as Alzheimer's disease.[1] In cell culture experiments, donepezil is utilized to investigate its effects on neuronal survival, differentiation, and signaling pathways.[2] Accurate and reproducible preparation of donepezil hydrochloride monohydrate stock solutions is critical for obtaining reliable experimental results. These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions in cell culture applications.
Data Presentation
Solubility of this compound
The solubility of a compound is a critical factor in the preparation of stock solutions. Donepezil is available as a hydrochloride salt or a freebase, and their solubilities differ significantly. The information below pertains to the hydrochloride salt form.
| Solvent | Solubility | Notes |
| Water | ≥10.4 mg/mL[2] | The recommended solvent for the hydrochloride salt.[3] Sonication or gentle warming to 37°C can aid dissolution.[1][3] |
| DMSO (Dimethyl Sulfoxide) | Sparingly soluble to 6.2 mg/mL[1][4] | Reports on solubility in DMSO are conflicting. Some sources indicate insolubility.[2][5] If DMSO is used, it should be high-purity, anhydrous (cell culture grade), and warming or sonication may be required to facilitate dissolution.[1] |
| Ethanol | Insoluble to sparingly soluble[2][4] | Not a recommended solvent for preparing stock solutions for cell culture due to low solubility and potential for cytotoxicity. |
| PBS (Phosphate-Buffered Saline) | Not soluble[5] | Do not use PBS to prepare stock solutions. |
Recommended Working Concentrations in Cell Culture
The optimal working concentration of this compound will vary depending on the cell type and the specific assay. The following table provides a range of concentrations reported in the literature for various cell-based assays.
| Cell Type | Assay | Concentration Range | Reference |
| Cortical Neuronal Cells | Cell Viability | 0.01 - 10 µM | [1] |
| SH-SY5Y Neuroblastoma | Neuroprotection | 1 - 10 µM | [5] |
| PC12 Cells | Neurite Outgrowth | 1 - 10 µM | [5] |
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution (Recommended)
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (cell culture grade)
-
Sterile conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile storage vials
Procedure:
-
Calculate the required mass:
-
The molecular weight of donepezil hydrochloride is 415.95 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 0.01 mol/L * 0.001 L * 415.95 g/mol = 0.0041595 g = 4.16 mg
-
-
-
Weigh the powder:
-
Carefully weigh out the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve the powder:
-
Transfer the powder to a sterile conical tube.
-
Add the required volume of sterile water to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
If the powder does not dissolve readily, you can warm the solution to 37°C in a water bath or use a sonicator for short bursts until the solution is clear.[1][3]
-
-
Sterile filter the solution:
-
To ensure sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile storage vial.
-
-
Aliquot and store:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
-
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is provided as an alternative for instances where a DMSO stock solution is required. Caution is advised due to the variable solubility of donepezil hydrochloride in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO (cell culture grade)
-
Sterile conical tubes (1.5 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath or sonicator
-
Sterile storage vials
Procedure:
-
Calculate the required mass:
-
Follow the same calculation as in Protocol 1.
-
-
Weigh the powder:
-
Accurately weigh the this compound powder.
-
-
Dissolve the powder:
-
Add the powder to a sterile conical tube.
-
Add the required volume of high-purity, anhydrous DMSO.
-
Vortex thoroughly. As complete dissolution may be difficult, warming the solution to 37°C or using a sonicator may be necessary.[1]
-
-
Aliquot and store:
-
Aliquot the DMSO stock solution into sterile, single-use vials.
-
Store at -20°C or -80°C.
-
Important Considerations for Cell Culture:
-
When diluting the DMSO stock solution into your cell culture medium, ensure that the final concentration of DMSO is non-toxic to your cells (typically less than 0.1%).
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualization of Pathways and Workflows
Donepezil's Mechanism of Action
Donepezil's primary mechanism is the inhibition of acetylcholinesterase (AChE), which leads to an increase in acetylcholine (B1216132) levels in the synaptic cleft.[1] This enhanced cholinergic signaling is believed to be the basis for its therapeutic effects. Additionally, donepezil has been shown to modulate other signaling pathways involved in neuroprotection and inflammation.[2]
Caption: Donepezil's primary and secondary signaling pathways.
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the key steps for preparing a sterile stock solution of this compound for use in cell culture experiments.
Caption: Workflow for preparing donepezil stock solutions.
References
Application Notes and Protocols for Long-Term Potentiation (LTP) Studies with Donepezil Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting long-term potentiation (LTP) studies involving donepezil (B133215) hydrochloride monohydrate. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, primarily functions as an acetylcholinesterase (AChE) inhibitor.[1][2][3] By preventing the breakdown of acetylcholine, it enhances cholinergic neurotransmission, a process crucial for synaptic plasticity and memory.[1][2][4] Beyond its primary mechanism, donepezil's effects on synaptic plasticity are multifaceted, involving interactions with various cellular targets.[3][5][6] This document outlines the protocols to investigate these effects, particularly on LTP, a cellular correlate of learning and memory.
Data Presentation
The following tables summarize the dose-dependent effects of donepezil on hippocampal LTP, both under normal conditions and in the presence of amyloid-beta (Aβ), a peptide implicated in Alzheimer's disease pathology. The data is compiled from studies using rat hippocampal slices, a standard ex vivo model for studying synaptic plasticity.[5][7]
Table 1: Dose-Response Effect of Donepezil on Control Hippocampal LTP
| Donepezil Concentration | Effect on Population Spike (PS) Amplitude in LTP | Reference |
| 0.1 µM | No significant effect | [5][7] |
| 0.5 µM | Significant increase | [5][7] |
| 1 µM | No significant effect | [5][7] |
| 5 µM | Partial suppression | [5][7] |
| 10 µM | Complete suppression | [5][7] |
Table 2: Effect of Donepezil on Aβ-Impaired Hippocampal LTP
| Condition | Effect on Population Spike (PS) Amplitude in LTP | Reference |
| Aβ (200 nM) | Marked suppression | [5][7][8] |
| Aβ (200 nM) + Donepezil (0.1 µM) | Restoration of LTP | [5][7] |
| Aβ (200 nM) + Donepezil (0.5 µM) | Restoration of LTP | [5][7] |
| Aβ (200 nM) + Donepezil (1 µM) | Restoration of LTP | [5][7][8][9] |
Signaling Pathways and Mechanisms of Action
Donepezil's modulation of LTP is not solely dependent on its AChE inhibitory activity. Studies suggest a complex interplay of various signaling pathways. The primary mechanism involves the potentiation of cholinergic signaling. However, research also points to NMDA receptor-independent actions and the involvement of sigma-1 (σ1) receptors, which are implicated in regulating calcium signaling.[5][7][8]
Caption: Signaling pathways modulated by donepezil to enhance LTP.
Experimental Protocols
The following are detailed methodologies for investigating the effects of donepezil on LTP in rodent hippocampal slices.
Preparation of Hippocampal Slices
This protocol is adapted from standard procedures for obtaining viable brain slices for electrophysiological recordings.
Materials:
-
Adult male Wistar rats (150-200g)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 4.4 KCl, 1.25 NaH2PO4, 2.5 CaCl2, 1.3 MgSO4, 26 NaHCO3, and 10 glucose.
-
Recovery chamber with aCSF at 32-34°C, continuously bubbled with 95% O2 / 5% CO2.
-
Recording chamber with aCSF at 30-32°C, continuously bubbled with 95% O2 / 5% CO2.
Procedure:
-
Anesthetize the rat following approved institutional animal care and use committee protocols.
-
Rapidly decapitate the animal and dissect the brain.
-
Place the brain in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber and allow them to equilibrate for at least 1 hour before recording.
Electrophysiological Recording of LTP
This protocol describes the standard method for inducing and recording LTP in the CA1 region of the hippocampus.
Materials:
-
Glass microelectrodes (1-5 MΩ) filled with aCSF.
-
Bipolar stimulating electrode.
-
Amplifier and data acquisition system.
-
Perfusion system for drug application.
-
Donepezil hydrochloride monohydrate stock solution.
Procedure:
-
Place a hippocampal slice in the recording chamber, continuously perfused with oxygenated aCSF.
-
Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs) or in the pyramidal cell layer to record population spikes (PSs).
-
Establish a stable baseline recording for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 pulses at 100 Hz).
-
Continue recording for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.
-
For drug studies, perfuse the slice with the desired concentration of donepezil for a predetermined period (e.g., 20-30 minutes) before HFS.
References
- 1. Inhibition of acetylcholinesterase and phosphodiesterase-9A has differential effects on hippocampal early and late LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 3. Donepezil - Wikipedia [en.wikipedia.org]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Donepezil in a Narrow Concentration Range Augments Control and Impaired by Beta-Amyloid Peptide Hippocampal LTP in NMDAR-Independent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Donepezil Hydrochloride on Neuronal Response of Pyramidal Neurons of the CA1 Hippocampus in Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Donepezil in a narrow concentration range augments control and impaired by beta-amyloid peptide hippocampal LTP in NMDAR-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Donepezil eliminates suppressive effects of β-amyloid peptide (1-42) on long-term potentiation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chiral Separation of Donepezil Hydrochloride Monohydrate Enantiomers
Introduction
Donepezil (B133215) hydrochloride is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease. It is a chiral compound, existing as a racemic mixture of (S)-(+)- and (R)-(-)-enantiomers. Although administered as a racemate, the enantiomers of donepezil may exhibit different pharmacological and toxicological profiles. Therefore, the development of reliable and robust analytical methods for the enantioselective separation and quantification of donepezil is crucial for pharmaceutical quality control, pharmacokinetic studies, and drug development. This document provides detailed application notes and protocols for the chiral separation of donepezil enantiomers using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
I. High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating chiral HPLC method has been developed for the separation and simultaneous determination of S-(+)- and R-(-)-donepezil hydrochloride in pharmaceutical formulations.[1]
Quantitative Data Summary
| Parameter | Method 1 | Method 2 |
| Chiral Stationary Phase | Chiralcel-OJ-H | Chiralcel OD (cellulose tris (3,5-dimethylphenyl carbamate)) |
| Mobile Phase | ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)[1] | n-hexane:isopropanol:triethylamine (87:12.9:0.1, v/v/v)[2] |
| Detection Wavelength | 268 nm[1] | 268 nm[2] |
| Internal Standard | Arotinolol[1] | Not specified in abstract[2] |
| Retention Time (S)-(+)-Donepezil | 10.6 ± 0.44 min[1] | 12.8 min (enantiomer 1)[2] |
| Retention Time (R)-(-)-Donepezil | 14.4 ± 0.48 min[1] | 16.3 min (enantiomer 2)[2] |
| Linearity Range | 25 - 2500 ng/mL[1] | 0.05 - 2 µg/mL[2] |
| Detection Limit | 10 ng/mL for both enantiomers[1] | 20 ng/mL[2] |
| Recovery (S)-(+)-Donepezil | 98.0 to 100.5 %[1] | 92.6 - 93.2 % (mean extraction efficiency for enantiomers)[2] |
| Recovery (R)-(-)-Donepezil | 98.0 to 100.8 %[1] | 92.6 - 93.2 % (mean extraction efficiency for enantiomers)[2] |
| Intra-day Precision (%RSD) | 0.58 - 1.29%[1] | ≤10%[2] |
| Inter-day Precision (%RSD) | 0.58 - 1.29%[1] | Not specified in abstract, but no significant difference from intra-day[2] |
Experimental Protocol: HPLC Method 1
This protocol is based on the stability-indicating chiral HPLC method using a Chiralcel-OJ-H column.[1]
1. Materials and Reagents:
-
Donepezil hydrochloride reference standards (racemic, S-(+)- and R-(-)-enantiomers)
-
Arotinolol (Internal Standard)
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Triethylamine (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Donepezil hydrochloride tablets (e.g., Aricept® 5 mg or 10 mg)
2. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
3. Chromatographic Conditions:
-
Column: Chiralcel-OJ-H
-
Mobile Phase: Ethanol:n-hexane:triethylamine (20:80:0.3, v/v/v)
-
Flow Rate: (Not specified in the abstract, a typical starting point would be 1.0 mL/min)
-
Column Temperature: (Not specified, ambient or controlled at 25°C is a common starting point)
-
Detection Wavelength: 268 nm
-
Injection Volume: (Not specified, typically 10-20 µL)
4. Standard Solution Preparation:
-
Prepare stock solutions of racemic donepezil and the internal standard (arotinolol) in methanol.
-
Prepare working standard solutions by diluting the stock solutions with the mobile phase to fall within the linearity range (25 - 2500 ng/mL).
5. Sample Preparation (from Tablets):
-
Weigh and grind twenty tablets to a homogenous powder.
-
Transfer a portion of the powder equivalent to one tablet's content into a 25 mL volumetric flask.
-
Add approximately 20 mL of methanol and sonicate for 15 minutes.
-
Make up the volume to 25 mL with methanol.
-
Transfer an aliquot of this solution to a 20 mL volumetric flask and dilute to volume with the mobile phase to achieve a concentration within the linearity range.
6. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solutions.
-
Identify the peaks for the internal standard, S-(+)-donepezil, and R-(-)-donepezil based on their retention times.
-
Quantify the enantiomers using a calibration curve generated from the standard solutions.
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for the chiral HPLC analysis of donepezil enantiomers.
II. Capillary Electrophoresis (CE) Method
Capillary electrophoresis offers an alternative approach for the chiral separation of donepezil enantiomers, particularly in biological matrices like plasma.[3]
Quantitative Data Summary
| Parameter | Method 3 |
| Chiral Selector | 2.5% sulfated-beta-cyclodextrin[3] |
| Running Buffer | 25 mmol x L(-1) triethylammonium (B8662869) phosphate (B84403) solution (pH 2.5)[3] |
| Capillary | Uncoated fused-silica capillary (70 cm x 50 µm ID)[3] |
| Internal Standard | L-butefeina[3] |
| Linearity Range | 0.1 to 5 mg x L(-1)[3] |
| Correlation Coefficient (R)-(-)-E2020 | r = 0.9992[3] |
| Correlation Coefficient (S)-(+)-E2020 | r = 0.9997[3] |
| Limit of Detection | 0.05 mg x L(-1)[3] |
| Inter- and Intra-day Precision (%RSD) | < 20%[3] |
Experimental Protocol: Capillary Electrophoresis Method 3
This protocol is for the chiral separation of donepezil enantiomers in plasma using capillary electrophoresis.[3]
1. Materials and Reagents:
-
Donepezil hydrochloride reference standards
-
L-butefeina (Internal Standard)
-
Sulfated-beta-cyclodextrin
-
Triethylammonium phosphate
-
Isopropanol
-
n-Hexane
-
Rabbit plasma (or other biological matrix)
2. Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
-
Uncoated fused-silica capillary (70 cm x 50 µm ID).
3. CE Conditions:
-
Chiral Selector: 2.5% sulfated-beta-cyclodextrin in the running buffer.
-
Running Buffer: 25 mmol x L(-1) triethylammonium phosphate solution, pH 2.5.
-
Voltage and Detection: (Specifics not detailed in the abstract, but a detection wavelength of 320 nm has been reported for other CE methods for donepezil[4]).
4. Standard Solution Preparation:
-
Prepare stock solutions of racemic donepezil and the internal standard.
-
Prepare working standards by spiking drug-free plasma with known concentrations of donepezil to cover the linearity range of 0.1 to 5 mg x L(-1).
5. Sample Preparation (from Plasma):
-
Alkalinize the plasma sample.
-
Extract the analytes using a mixture of isopropanol:n-hexane (3:97).
-
Evaporate the organic layer and reconstitute the residue in a suitable buffer for injection.
6. Analysis:
-
Condition the capillary with the running buffer.
-
Inject the prepared standard and sample solutions.
-
Apply the separation voltage and monitor the detection wavelength.
-
Identify and quantify the enantiomer peaks based on their migration times relative to the internal standard.
Experimental Workflow for Chiral CE Analysis
Caption: Workflow for the chiral CE analysis of donepezil enantiomers.
Both HPLC with chiral stationary phases and capillary electrophoresis with chiral selectors are effective techniques for the enantioselective separation of donepezil. The choice of method will depend on the specific application, sample matrix, and available instrumentation. The HPLC method is well-suited for the quality control of pharmaceutical formulations, while the CE method demonstrates utility for the analysis of donepezil enantiomers in biological fluids, which is essential for pharmacokinetic and metabolism studies. The provided protocols offer a solid foundation for researchers, scientists, and drug development professionals to implement these chiral separation methods.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Stereoselective HPLC assay of donepezil enantiomers with UV detection and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Separation and determination of donepezil hydrochloride enantiomers in plasma by capillary electrophoresis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis and enantioresolution of donepezil by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Donepezil Hydrochloride Monohydrate to Mice and Rats
Introduction
Donepezil (B133215) hydrochloride is a specific and reversible inhibitor of the acetylcholinesterase (AChE) enzyme, widely used for the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism involves increasing the concentration of acetylcholine (B1216132) in the brain, thereby enhancing cholinergic function.[1] In preclinical research, donepezil is frequently administered to rodent models to study its effects on cognition, neuroprotection, and other neurological functions.[2][3][4] These application notes provide detailed protocols and quantitative data for the oral administration of donepezil hydrochloride monohydrate to mice and rats, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Acetylcholinesterase Inhibition
Donepezil selectively inhibits AChE in the central nervous system, leading to an accumulation of acetylcholine (ACh) in the synaptic cleft.[5] This elevation of ACh enhances neurotransmission at cholinergic synapses, which is thought to be the basis for its cognitive-enhancing effects.[1]
Data Presentation: Pharmacokinetics and Dosage
The oral administration of donepezil has been characterized in both mice and rats. The following tables summarize key pharmacokinetic parameters and effective dosages used in various studies.
Table 1: Pharmacokinetic Parameters of Donepezil in Rats (Oral Administration)
| Parameter | 3 mg/kg Dose | 10 mg/kg Dose | Reference |
| Cmax (ng/mL) | 97.3 ± 24.4 | - | [6] |
| Tmax (h) | 1.2 ± 0.4 | 1.4 ± 0.5 | [6] |
| AUC (ng*h/mL) | 1342.6 ± 115.5 | - | [6] |
| Absolute Bioavailability | 3.6% | 3.6% | [6][7] |
| Maximal AChE Inhibition | ~31.5% | - | [6] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Table 2: Pharmacokinetic and Pharmacodynamic Data in Mice (Oral Administration)
| Parameter | 0.3 - 10 mg/kg Dose Range | Reference |
| Effective Dose (Y-maze) | 3 mg/kg | [6] |
| Effective Brain Concentration | 46.5 ± 3.5 ng/g | [6][8] |
| Brain-to-Plasma Ratio | Positively correlated (R²=0.9800) | [6][7] |
Experimental Protocols
Protocol 1: Preparation of Donepezil Hydrochloride for Oral Administration
Objective: To prepare a homogenous solution or suspension of donepezil hydrochloride for accurate oral dosing in rodents.
Materials:
-
This compound powder
-
Vehicle:
-
Normal saline (0.9% NaCl)[6]
-
10% sucrose (B13894) solution (to improve palatability)[9]
-
Distilled water[10]
-
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Procedure:
-
Calculate the required amount: Determine the total volume of the dosing solution needed based on the number of animals, their average weight, and the dosing volume (e.g., 10 mL/kg). Calculate the mass of donepezil hydrochloride required for the desired final concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose at 10 mL/kg).
-
Weigh the compound: Accurately weigh the calculated amount of donepezil hydrochloride powder using an analytical balance.
-
Dissolution:
-
Add the weighed powder to a volumetric flask.
-
Add a portion of the chosen vehicle (e.g., normal saline) to the flask.
-
Vortex vigorously until the powder is fully dissolved. Donepezil hydrochloride is generally soluble in water.[11] For higher concentrations or different salt forms, a magnetic stirrer may be used to ensure complete dissolution.
-
Once dissolved, add the vehicle to the final desired volume and mix thoroughly.
-
-
Storage: Prepare the solution fresh on each experimental day.[9] If short-term storage is necessary, store at 2-8°C, protected from light. Before administration, allow the solution to return to room temperature.
Protocol 2: Oral Gavage Administration to Mice and Rats
Objective: To accurately deliver a specified volume of donepezil solution directly into the stomach of a mouse or rat.
Materials:
-
Prepared donepezil solution
-
Appropriately sized gavage needles:
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the animal to calculate the precise dosing volume (Maximum recommended volume is 10 mL/kg for mice).[12]
-
For Mice: Restrain the mouse by scruffing the skin over the shoulders to immobilize the head and forelimbs.[12]
-
For Rats: Hold the rat near the thoracic region, supporting its lower body.
-
Gently extend the animal's head back to create a straight line from the mouth to the esophagus.[12]
-
-
Measure Tube Insertion Length: Before the first use, measure the gavage needle from the tip of the animal's nose to the bottom of the sternum (xiphoid process). Mark this length on the tube to prevent insertion into the stomach, which can cause perforation.[12]
-
Tube Insertion:
-
Fill the syringe with the calculated volume of donepezil solution and attach the gavage needle, ensuring no air bubbles are present.
-
Insert the tip of the needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the back of the throat.[12]
-
The tube should pass easily into the esophagus; the animal may exhibit a slight swallowing motion.
-
CRITICAL: If any resistance is met, or if the animal shows signs of respiratory distress (indicating entry into the trachea), immediately withdraw the tube and start again.
-
-
Substance Delivery:
-
Once the tube is correctly positioned, dispense the liquid from the syringe smoothly and steadily.
-
After delivery, gently remove the tube in a single, smooth motion.
-
-
Post-Procedure Monitoring: Return the animal to its home cage and monitor for any adverse reactions or signs of distress for a short period.
Protocol 3: Y-Maze Test for Spontaneous Alternation (Mouse Model)
Objective: To assess short-term spatial working memory, which is sensitive to cholinergic deficits and their amelioration by donepezil.
Background: This protocol is based on studies where donepezil reversed scopolamine-induced memory impairment.[6]
Materials:
-
Y-shaped maze with three identical arms.
-
Donepezil solution (prepared as in Protocol 1).
-
Scopolamine (B1681570) solution (e.g., 1.0 mg/kg, prepared in saline).
-
Syringes and needles for oral gavage and subcutaneous (s.c.) injection.
-
Video tracking software or manual stopwatch and recording sheet.
Procedure:
-
Dosing Regimen:
-
Administer donepezil hydrochloride (e.g., 0.3–10 mg/kg) or vehicle orally for four consecutive days.[6]
-
-
Induction of Memory Impairment:
-
On the fourth day, 30 minutes after the final donepezil/vehicle dose, administer scopolamine (1.0 mg/kg, s.c.) to induce a cholinergic deficit and impair memory.[6]
-
-
Behavioral Testing:
-
30 minutes after scopolamine administration, place a mouse at the end of one arm of the Y-maze and allow it to explore freely for a set period (e.g., 8 minutes).[6]
-
Record the sequence of arm entries. An arm entry is counted when all four paws of the mouse are within the arm.
-
-
Data Analysis:
-
A "spontaneous alternation" is defined as three consecutive entries into three different arms (e.g., A, then B, then C).
-
Calculate the percentage of alternation using the following formula:
-
% Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100
-
-
Compare the % alternation between treatment groups. A significant increase in the donepezil-treated group compared to the scopolamine-only group indicates reversal of memory impairment.[6]
-
References
- 1. longdom.org [longdom.org]
- 2. Cognitive performance of healthy young rats following chronic donepezil administration [ouci.dntb.gov.ua]
- 3. Cognitive performance of healthy young rats following chronic donepezil administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic profile of donepezil HCl following single oral doses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents [biomolther.org]
- 8. researchgate.net [researchgate.net]
- 9. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Donepezil Hydrochloride on Cognitive Function Recovery of Rats With Alzheimerâs Disease-Hapres-An Academic Publisher [wap.hapres.com]
- 11. WO2015109377A1 - Process for preparing donepezil hydrochloride forms i and iii; and an intermediate compound thereof - Google Patents [patents.google.com]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
Troubleshooting & Optimization
Troubleshooting donepezil hydrochloride monohydrate solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with donepezil (B133215) hydrochloride monohydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving donepezil hydrochloride monohydrate in water. The product datasheet says it's soluble, but I'm seeing suspended particles.
A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:
-
Verify the Form: Confirm you are using donepezil hydrochloride, not the freebase. Donepezil freebase has very low aqueous solubility and requires organic solvents.[1] The hydrochloride salt is the form that is soluble in water.[1][2][3]
-
Check the pH: Donepezil hydrochloride's solubility is highly pH-dependent. It is soluble in acidic to neutral aqueous solutions but becomes insoluble in alkaline conditions (pH 8.0 and above).[2] Ensure your water is not alkaline. For consistent results, consider using a buffered solution with a pH between 1.2 and 6.8.
-
Concentration: While soluble, there is a limit. Aqueous solubility has been reported at values such as ≥10.4 mg/mL and 20 mg/mL.[4][5] Attempting to create solutions at much higher concentrations may result in an undissolved suspension.
-
Use Mechanical Assistance: To aid dissolution, especially for higher concentrations, gentle warming (e.g., to 37°C) or sonication can be very effective.[1][4][6] Many standard protocols for preparing donepezil solutions involve sonication for 5-20 minutes.[6]
-
Hydration State: Donepezil hydrochloride can exist in different crystalline forms, including a monohydrate (Form I) and an anhydrous form (Form III).[7][8] While both are water-soluble, differences in crystal lattice energy can slightly affect the dissolution rate. Ensure adequate time and agitation for the solid to dissolve completely.
Q2: My donepezil hydrochloride, dissolved in a DMSO stock, precipitated when I diluted it into my aqueous cell culture medium/buffer. How can I prevent this?
A2: This phenomenon, known as precipitation upon dilution, is common when diluting a drug from a highly soluble organic stock solution into an aqueous medium where its solubility is lower.
-
Understand Solubility Limits: Donepezil hydrochloride is significantly less soluble in aqueous buffers than in pure DMSO. While sparingly soluble in DMSO (~1-6.2 mg/mL), its aqueous solubility is higher (e.g., >10 mg/mL), but adding DMSO to the aqueous phase changes the solvent properties.[5][9][10]
-
Reduce Final DMSO Concentration: The final concentration of DMSO in your aqueous solution should be kept to a minimum, typically well below 1%, to avoid solvent effects and precipitation.
-
Dilute in Steps: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of the solution.
-
Use Mechanical Agitation: When adding the DMSO stock to the aqueous medium, do so dropwise while vortexing or stirring the aqueous solution to ensure rapid and uniform mixing.
-
Gentle Warming and Sonication: If precipitation still occurs, gently warming the final solution to 37°C or brief sonication can help redissolve the precipitate.[1] However, ensure this will not affect the stability of other components in your medium.
Q3: I am preparing a solution for an experiment at pH 8.5, and my donepezil hydrochloride will not dissolve. What is the issue?
A3: The insolubility you are observing is expected. Donepezil hydrochloride's solubility is pH-dependent due to its chemical structure, which includes a basic piperidine (B6355638) nitrogen.
-
pH-Dependent Solubility Profile: At acidic or neutral pH, the piperidine nitrogen is protonated, forming the hydrochloride salt, which is ionic and readily dissolves in water. As the pH increases into the alkaline range (pH > 8), the amine is deprotonated, converting the salt to the freebase form.[11] The freebase is not charged and has very low solubility in water, causing it to precipitate.[1]
-
Solution: You cannot prepare a simple aqueous solution of donepezil at pH 8.5. If your experimental conditions require this pH, you may need to use a co-solvent system or a formulation approach (e.g., using surfactants or cyclodextrins), but this will depend heavily on your specific application and must be validated. For most applications, it is advisable to work within the soluble pH range of the compound.
Q4: Can I prepare a concentrated stock solution of this compound and store it? What are the stability concerns?
A4: Yes, you can prepare and store stock solutions, but careful consideration of the solvent and storage conditions is critical to ensure stability.
-
Solvent Choice:
-
Aqueous Buffers: Solutions in acidic to neutral buffers can be prepared. However, they may be susceptible to microbial growth if not sterile.
-
Organic Solvents: For long-term storage, organic solvents like DMSO are often used. However, be aware that DMSO is hygroscopic (absorbs water), which can affect the long-term stability and solubility of the compound.[10] It is recommended to use high-purity, anhydrous DMSO and store it properly.
-
Methanol/Water Mixtures: A 50:50 methanol/water mixture is also commonly used for preparing stock solutions.[12]
-
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C for long-term stability.[4][9]
-
Light: While donepezil is relatively stable to photolytic degradation under sunlight for 48 hours, it is good practice to protect solutions from light by using amber vials or storing them in the dark.
-
pH: Avoid alkaline conditions, as donepezil degrades via hydrolysis. It is also sensitive to strong oxidative conditions.
-
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to come out of solution over time.[4] Aliquot your stock solution into single-use volumes.
Data Presentation
Table 1: Solubility of Donepezil Hydrochloride
| Solvent | Form | Solubility | Temperature | Source(s) |
| Water | Hydrochloride | Soluble | Not Specified | [3][13] |
| Water | Hydrochloride | ≥10.4 mg/mL | Not Specified | [4] |
| Water | Hydrochloride | 20 mg/mL | Not Specified | [5] |
| Water | Hydrochloride | 25 mg/mL (ultrasonication needed) | Not Specified | [10] |
| Water | Hydrochloride | 31 mg/mL | Not Specified | |
| Chloroform | Hydrochloride | Freely Soluble | Not Specified | [2][3][13] |
| Methanol | Hydrochloride | Sparingly Soluble | Not Specified | [5] |
| Ethanol | Hydrochloride | Sparingly Soluble / Slightly Soluble | Not Specified | [2][3][5] |
| Ethanol | Deuterated HCl | ~1 mg/mL | Not Specified | [9] |
| DMSO | Hydrochloride | Sparingly Soluble (1 mg/mL) | Not Specified | [5] |
| DMSO | Deuterated HCl | ~1 mg/mL | Not Specified | [9] |
| DMSO | Hydrochloride | 6.2 mg/mL (warming needed) | Not Specified | [10] |
| Glacial Acetic Acid | Hydrochloride | Soluble | Not Specified | [2][3] |
| Acetonitrile | Hydrochloride | Slightly Soluble | Not Specified | [2][3] |
| Ethyl Acetate | Hydrochloride | Practically Insoluble | Not Specified | [2][3][13] |
| n-Hexane | Hydrochloride | Insoluble | Not Specified | [2][13] |
Note: Solubility terms are defined qualitatively (e.g., "Freely Soluble," "Sparingly Soluble") in pharmacopeias. Quantitative values may vary based on the specific crystalline form, temperature, and experimental method used.
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility of this compound in a specific solvent or buffer.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 6.8) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours). Periodically check to ensure excess solid remains.
-
Sample Collection: After equilibration, stop the agitation and allow the undissolved solid to settle for at least 30 minutes.
-
Separation: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a low-binding 0.45 µm filter (e.g., PVDF or PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable solvent (e.g., the mobile phase for HPLC).
-
Determine the concentration of donepezil in the filtrate using a validated analytical method, such as HPLC-UV.
-
Prepare a standard calibration curve of donepezil hydrochloride in the same analytical solvent to quantify the sample.
-
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
This method is used to quickly assess solubility by observing precipitation after adding a DMSO stock solution to an aqueous buffer.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Plate Setup: In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.
-
Buffer Addition: Add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells to achieve a range of final drug concentrations.
-
Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Measurement: Analyze the plate using a nephelometer to measure light scattering caused by any precipitate. Alternatively, filter the contents of each well and measure the concentration of the dissolved compound in the filtrate via UV-spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed compared to controls.
Visualizations
Caption: Troubleshooting workflow for this compound dissolution issues.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Relationship between pH and the solubility of donepezil hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Donepezil Hydrochloride | 120011-70-3 [chemicalbook.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Donepezil hydrochloride - Nordic Biosite [nordicbiosite.com]
- 6. uspnf.com [uspnf.com]
- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Donepezil Hydrochloride Monohydrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of donepezil (B133215) hydrochloride monohydrate in aqueous solutions.
Troubleshooting Guide: Common Precipitation Issues
This guide addresses specific problems that may arise during the preparation and handling of donepezil hydrochloride monohydrate solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dissolving in purified water. | The pH of the purified water may be neutral or slightly alkaline, leading to decreased solubility. | Acidify the water with a small amount of a suitable acid (e.g., hydrochloric acid) to achieve a pH in the acidic range (ideally pH 2-4) before adding the this compound. |
| Cloudiness or precipitation appears after adding a buffer. | The final pH of the solution is too high (approaching neutral or alkaline). Donepezil hydrochloride's solubility significantly decreases above pH 6.0.[1][2] | Ensure the chosen buffer system maintains a final pH well within the acidic range where donepezil hydrochloride is highly soluble. Consider using a buffer with a pKa that supports a stable acidic pH. |
| Solution becomes hazy over time, especially at room temperature. | The solution may be supersaturated, or there could be slow degradation of the compound in neutral conditions, leading to less soluble byproducts.[3] | Prepare solutions at a concentration well below the saturation limit for the given pH and temperature. Store solutions at a controlled, cool temperature if stability is a concern. For long-term storage, consider conducting stability studies under your specific formulation conditions. |
| Precipitation occurs when mixing with other active pharmaceutical ingredients (APIs) or excipients. | Incompatibility with other components, which may alter the pH of the microenvironment or interact directly with the donepezil molecule. | Evaluate the pH of the final mixture. If necessary, adjust the pH to maintain an acidic environment. Conduct compatibility studies with all formulation components to identify potential interactions. |
Frequently Asked Questions (FAQs)
1. What is the solubility of this compound in aqueous solutions?
The solubility of donepezil hydrochloride is highly dependent on the pH of the solution. It is freely soluble in acidic conditions and practically insoluble in alkaline conditions.[1][2]
2. What is the optimal pH range to maintain donepezil hydrochloride in solution?
To ensure complete dissolution and prevent precipitation, an acidic pH range is recommended. The compound is soluble in buffer solutions with a pH of 2.0 and 3.7.[1] Its solubility is significantly higher at pH 3.0 and 6.0 compared to pH 8.0, where it is less than 0.1 mg/mL.[2]
3. Can I dissolve donepezil hydrochloride in phosphate-buffered saline (PBS)?
Standard PBS has a pH of approximately 7.4, which is in the range where donepezil hydrochloride has very low solubility. Therefore, dissolving it directly in standard PBS is likely to result in precipitation. If a phosphate (B84403) buffer is required, the pH must be adjusted to the acidic range.
4. How does temperature affect the stability of donepezil hydrochloride solutions?
Donepezil hydrochloride is known to degrade in alkaline, oxidative, and neutral conditions, and this degradation can be accelerated by heat.[3][4] It is more stable under acidic conditions. For prolonged experiments, it is advisable to maintain solutions at a controlled room temperature or refrigerated, and to protect them from light to minimize degradation.
5. Are there any excipients that can help to prevent the precipitation of donepezil hydrochloride?
While specific excipients are not extensively detailed in the provided search results, the use of co-solvents and formulating agents that help maintain a low pH are common strategies. For instance, in formulations, cosolvents like Transcutol® P and N-Methylpyrrolidone (NMP) have been used to solubilize donepezil.[5] The key is to ensure that any added excipient does not raise the pH of the final solution.
Data Summary
Table 1: pH-Dependent Solubility of Donepezil Hydrochloride
| pH | Solubility | Reference |
| 2.0 | Soluble | [1] |
| 3.0 | 11 to 16 mg/mL | [2] |
| 3.7 | Freely Soluble | [1] |
| 5.8 (phosphate buffer) | Soluble | [1] |
| 6.0 (50 mM phosphate buffer) | 11 to 16 mg/mL | [2] |
| 6.8 (50 mM phosphate buffer) | At least 2x solubility at pH 8.0 and no more than 1/2 solubility at pH 6.0 | [2] |
| 8.0 (buffer solution) | Insoluble | [1] |
| 8.0 (50 mM phosphate buffer) | ≤ 0.1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Objective: To prepare a stable, clear aqueous stock solution of this compound.
-
Materials:
-
This compound powder
-
Purified water
-
0.1 N Hydrochloric acid
-
Volumetric flasks
-
Calibrated pH meter
-
-
Procedure:
-
Determine the desired final concentration of the stock solution.
-
To a volumetric flask, add approximately 80% of the final volume of purified water.
-
Adjust the pH of the water to approximately 3-4 by adding 0.1 N hydrochloric acid dropwise while stirring.
-
Accurately weigh the required amount of this compound powder.
-
Slowly add the powder to the acidified water while stirring continuously until it is completely dissolved.
-
Once dissolved, add purified water to the final volume mark on the volumetric flask.
-
Verify the final pH of the solution and adjust if necessary.
-
Filter the solution through a 0.22 µm filter to remove any potential particulates.
-
Store the stock solution in a tightly sealed container at the recommended temperature.
-
Visual Guides
Caption: Factors influencing donepezil HCl precipitation.
Caption: Troubleshooting workflow for precipitation issues.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. US20090208579A1 - Matrix Type Sustained-Release Preparation Containing Basic Drug or Salt Thereof, and Method for Manufacturing the Same - Google Patents [patents.google.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. scielo.br [scielo.br]
- 5. Comparative Study of Donepezil-Loaded Formulations for the Treatment of Alzheimer’s Disease by Nasal Administration - PMC [pmc.ncbi.nlm.nih.gov]
Donepezil hydrochloride monohydrate stability issues in long-term experiments
Welcome to the technical support center for Donepezil (B133215) Hydrochloride Monohydrate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues encountered during long-term experiments.
Troubleshooting Guide
This guide addresses common stability-related problems in a question-and-answer format, providing direct solutions and preventative measures.
Question 1: I am observing a rapid loss of donepezil in my aqueous solution, even when stored in the dark. What could be the cause?
Answer: Rapid degradation of donepezil in aqueous solutions is often pH-dependent. Donepezil hydrochloride is most stable in acidic to neutral conditions and is highly susceptible to degradation in alkaline environments.[1][2][3] Significant degradation can occur in alkaline solutions (e.g., 0.1 M NaOH or 2N NaOH), with substantial loss of the active compound observable in a matter of hours, especially at elevated temperatures.[1][2]
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is alkaline, adjust to a neutral or slightly acidic pH if your experimental protocol allows.
-
Review your solution preparation method. Ensure that no alkaline reagents are inadvertently introduced.
-
Consider using a buffer. For long-term experiments, using a buffer in the pH range of 4-7 can help maintain a stable environment for donepezil.
-
Question 2: My HPLC chromatogram shows several unexpected peaks that are interfering with the quantification of donepezil. How can I identify and mitigate these?
Answer: The appearance of extra peaks in your HPLC chromatogram is likely due to the formation of degradation products. Donepezil can degrade via hydrolysis and oxidation, leading to various byproducts.[4][5][] The primary degradation pathways involve the formation of N-oxide and other related substances.[5][7]
-
Troubleshooting Steps:
-
Perform forced degradation studies. Subjecting your donepezil sample to stress conditions (acid, base, oxidation, heat, light) can help you tentatively identify the degradation peaks by comparing the chromatograms.[2]
-
Optimize your HPLC method. Adjusting the mobile phase composition, gradient, or column type can improve the resolution between donepezil and its degradation products. A stability-indicating HPLC method is crucial for accurate quantification.[1]
-
Use a mass spectrometer (LC-MS). If available, LC-MS can help in identifying the molecular weights of the unknown peaks, aiding in their structural elucidation.[4]
-
Minimize oxidative stress. If you suspect oxidative degradation, consider de-gassing your solvents and adding an antioxidant to your formulation, if permissible.
-
Question 3: I have prepared a stock solution of donepezil in methanol (B129727) and stored it in the refrigerator. Is this an appropriate storage condition for long-term use?
Answer: While refrigeration is generally recommended for long-term storage of donepezil hydrochloride monohydrate powder (2-8°C), the stability of donepezil in solution depends on the solvent and storage conditions.[7] Methanol is a common solvent for preparing stock solutions; however, for long-term storage, it's crucial to ensure the solution is protected from light and stored in a tightly sealed container to prevent solvent evaporation and potential degradation.[8]
-
Recommendations for Long-Term Storage of Solutions:
-
Store solutions at 2-8°C in amber vials or wrapped in aluminum foil to protect from light.[8]
-
Use tightly sealed containers to prevent solvent evaporation.
-
For aqueous solutions, ensure the pH is in the stable range (acidic to neutral).
-
It is advisable to prepare fresh solutions for critical experiments or to periodically re-qualify the concentration of stored stock solutions.
-
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stability of this compound?
A1: The primary factors influencing donepezil stability are pH, temperature, and exposure to oxidizing agents. It is particularly labile in alkaline conditions, and degradation is accelerated at higher temperatures.[1][3] While it is relatively stable to photolytic and dry heat stress, exposure to strong oxidizing agents like hydrogen peroxide can also lead to significant degradation.[1][9]
Q2: How can I perform a forced degradation study for donepezil?
A2: A forced degradation study involves subjecting a solution of donepezil to various stress conditions to generate its degradation products. This is essential for developing a stability-indicating analytical method. A typical protocol is provided in the "Experimental Protocols" section below.
Q3: Are there any known incompatibilities with common excipients?
A3: Studies have shown that donepezil hydrochloride is compatible with several common excipients, including microcrystalline cellulose (B213188) (MCC), sodium starch glycolate (B3277807) (SSG), mannitol, magnesium stearate, and talc, even at elevated temperatures.[10][11] However, it is always good practice to perform compatibility studies with your specific formulation.
Q4: What is the expected shelf-life of donepezil in an aqueous solution at room temperature?
A4: The shelf-life of donepezil in an aqueous solution is highly dependent on the pH. In a neutral solution at 25°C, the predicted half-life (t1/2) is approximately 63 hours, with a shelf-life (t90) of about 9.6 hours. In a strongly alkaline solution (2N NaOH), the degradation is much faster.[1] For long-term experiments, it is crucial to control the pH and temperature.
Data Presentation
Table 1: Summary of Donepezil Degradation under Forced Stress Conditions
| Stress Condition | Reagent/Temperature | Duration | Approximate Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 7 days (RT) | ~14% | [2] |
| Acid Hydrolysis | 2 M HCl | 48 hours (70°C) | Significant | [2][5] |
| Alkaline Hydrolysis | 0.1 M NaOH | 7 days (RT) | ~58% | [2] |
| Alkaline Hydrolysis | 2N NaOH | 8 hours (boiling) | Significant | [1] |
| Oxidative Degradation | 3% H₂O₂ | 7 days (RT) | ~10% | [2][5] |
| Oxidative Degradation | 6% H₂O₂ | Varies | Temperature-dependent | [1] |
| Thermal Degradation | Dry Heat | 7 days (85°C) | Stable | [2][5] |
| Photolytic Degradation | Daylight | 7 days (RT) | Stable | [2][5] |
Table 2: Degradation Kinetics of Donepezil in Solution at 25°C (Extrapolated)
| Condition | Degradation Rate Constant (kdeg) (hr⁻¹) | Half-life (t₁/₂) (hr) | Shelf-life (t₉₀) (hr) | Reference |
| 2N NaOH | 0.083 | 8.34 | 1.265 | [1] |
| 6% H₂O₂ | 0.00516 | 134.3 | 20.41 | [1] |
| Neutral (Water) | 0.011 | 63.0 | 9.576 | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of donepezil to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of methanol and water).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 1N HCl.
-
Reflux the mixture for 8 hours.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 2N NaOH.
-
Reflux the mixture for 8 hours.[1]
-
Cool the solution to room temperature and neutralize with an appropriate amount of 2N HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Spread a thin layer of this compound powder in a petri dish.
-
Place it in a hot air oven at 80°C for 48 hours.[1]
-
After exposure, dissolve the powder in the mobile phase to a suitable concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of donepezil to direct sunlight for 48 hours.[1]
-
Simultaneously, keep a control sample in the dark.
-
After exposure, dilute the samples to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for Donepezil
This protocol provides a starting point for an HPLC method capable of separating donepezil from its major degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Hypersil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.[1]
-
Mobile Phase: Methanol : Acetate Buffer (pH 4.25) : Triethylamine (50:50:0.6 v/v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 268 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: Ambient.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Record the chromatograms and calculate the concentration of donepezil and the relative amounts of degradation products.
-
Mandatory Visualizations
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chalcogen.ro [chalcogen.ro]
- 9. iajps.com [iajps.com]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Donepezil Hydrochloride Monohydrate Blood-Brain Barrier Penetration
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the blood-brain barrier (BBB) penetration of donepezil (B133215) hydrochloride monohydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by experimental phase to help you quickly find solutions to specific issues.
A. Formulation & Characterization of Novel Donepezil Delivery Systems
Question 1: My nanoparticle formulation of donepezil shows high polydispersity and inconsistent particle size. What are the likely causes and how can I troubleshoot this?
Answer: High polydispersity and inconsistent particle size in nanoparticle formulations can stem from several factors. Here’s a troubleshooting guide:
-
Homogenization/Sonication Parameters: Insufficient or inconsistent energy input during homogenization or sonication is a common cause.
-
Troubleshooting: Optimize the duration, and amplitude/power of the sonication or the pressure and number of cycles for homogenization. Ensure the sample is kept cool to prevent overheating, which can lead to aggregation.
-
-
Component Concentrations: The concentration of polymers, lipids, surfactants, and the drug itself can significantly impact nanoparticle formation.
-
Troubleshooting: Systematically vary the concentration of each component to find the optimal ratio. A 24-factorial design can be employed for optimization.[1]
-
-
Solvent Evaporation Rate: A rapid or uncontrolled solvent evaporation rate can lead to irregular particle formation and aggregation.
-
Troubleshooting: Control the evaporation rate by adjusting the temperature and pressure of your system. A rotary evaporator can provide precise control.
-
-
pH of the Formulation: The pH can affect the charge and solubility of both the drug and the formulation components, influencing particle size and stability.
-
Troubleshooting: Measure and adjust the pH of your aqueous phase to an optimal value, which may need to be determined empirically.
-
Question 2: The encapsulation efficiency of donepezil in my liposomes/nanoparticles is low. How can I improve it?
Answer: Low encapsulation efficiency (EE%) is a frequent challenge. Consider the following to improve your results:
-
Drug Solubility: Donepezil's solubility in the chosen organic and aqueous phases is critical.
-
Troubleshooting: To improve encapsulation, the drug should have high solubility in the dispersed phase and low solubility in the continuous phase. For liposomes, using a more hydrophilic form of donepezil can improve EE%.[2] Converting donepezil HCl to its base form can also enhance encapsulation.[3]
-
-
Lipid/Polymer Composition: The choice of lipids or polymers and their ratio to the drug is crucial.
-
Troubleshooting: For liposomes, incorporating cholesterol can increase the rigidity of the bilayer and improve drug retention. For polymeric nanoparticles, the polymer's hydrophobicity and molecular weight should be matched to the drug's properties.
-
-
Preparation Method: The method used for nanoparticle preparation can significantly affect EE%.
-
Troubleshooting: Methods like double emulsion solvent evaporation are suitable for encapsulating hydrophilic drugs like donepezil hydrochloride in hydrophobic polymers.[4] Thin-film hydration is a common and effective method for liposome (B1194612) preparation.[1]
-
-
Drug-to-Carrier Ratio: An excessively high drug-to-carrier ratio can lead to drug saturation and precipitation, reducing EE%.
-
Troubleshooting: Experiment with different drug-to-lipid/polymer ratios to find the optimal loading capacity of your system.
-
B. In Vitro Blood-Brain Barrier (BBB) Permeability Assays
Question 3: I am not seeing significant transport of my donepezil formulation across my in vitro BBB model (e.g., Transwell assay with bEnd.3 or hCMEC/D3 cells). What could be the problem?
Answer: Low permeability in an in vitro BBB model can be due to issues with the cell monolayer, the formulation, or the experimental setup.
-
Integrity of the Cell Monolayer: The tightness of the junctions between your endothelial cells is paramount for a valid BBB model.
-
Troubleshooting:
-
Verify Tight Junctions: Confirm the expression of tight junction proteins like ZO-1, claudin-5, and occludin using immunocytochemistry.[5]
-
Measure TEER: Regularly measure the transendothelial electrical resistance (TEER). A high TEER value indicates a tight monolayer.[5][6]
-
Permeability of Controls: Use control compounds with known BBB permeability. A low permeability for a molecule like FITC-dextran and a higher permeability for a brain-penetrant drug like carbamazepine (B1668303) can validate your model.[7]
-
-
-
Cell Culture Conditions: The health and phenotype of your cells are critical.
-
Formulation Stability: The nanoparticles may be unstable in the cell culture medium, leading to premature drug release on the apical side.
-
Troubleshooting: Assess the stability of your formulation in the assay medium over the experiment's duration.
-
-
Transport Mechanism: The transport of your formulation may be slow or rely on specific receptor-mediated transcytosis that is not sufficiently expressed in your cell line.
-
Troubleshooting: If targeting a specific receptor, confirm its expression in your chosen cell line. Consider using nanoparticles functionalized with ligands that target receptors on brain endothelial cells, such as transferrin or ApoE.[9]
-
Question 4: My TEER values are low and inconsistent across my Transwell inserts. How can I improve this?
Answer: Low and inconsistent TEER values suggest a compromised barrier integrity.
-
Cell Seeding Density: Inconsistent seeding density can lead to variations in monolayer confluence.
-
Troubleshooting: Ensure a uniform cell suspension and careful pipetting to achieve a consistent number of cells in each insert.
-
-
Cell Passage Number: High passage numbers can lead to a loss of the desired phenotype.
-
Troubleshooting: Use low passage number cells for your experiments.[5]
-
-
Culture Medium Composition: The medium can significantly influence tight junction formation.
-
Troubleshooting: Some protocols recommend specific media supplements to enhance barrier properties.
-
-
Measurement Technique: Improper placement of the electrodes can lead to inaccurate readings.
-
Troubleshooting: Ensure the electrodes are placed consistently in the same position and depth in each insert and that the temperature is stable during measurement.
-
C. In Vivo Studies & Pharmacokinetics
Question 5: The brain concentration of donepezil after administering my novel formulation is not significantly higher than the free drug in my animal model. What are the potential reasons?
Answer: A lack of enhanced brain uptake in vivo can be a significant hurdle.
-
In Vivo Stability of the Formulation: The formulation may be rapidly cleared from circulation before it has a chance to cross the BBB.
-
Troubleshooting: Incorporating polyethylene (B3416737) glycol (PEG) onto the surface of your nanoparticles can help reduce opsonization and clearance by the reticuloendothelial system, thereby prolonging circulation time.[1]
-
-
BBB Transport in Vivo: The mechanisms that appeared promising in vitro may not be as efficient in a living system.
-
Metabolism: The drug may be metabolized before or after crossing the BBB.
-
Animal Model: The specific animal model and its physiological state can influence results. For instance, scopolamine-induced cognitive impairment in rats has been shown to reduce the absorption and brain uptake of donepezil.[16]
-
Troubleshooting: Carefully select the animal model and be aware of any confounding factors that may affect pharmacokinetics.
-
D. Analytical Methods
Question 6: I am having difficulty achieving the required sensitivity for quantifying donepezil in brain tissue homogenates.
Answer: Quantifying low concentrations of drugs in complex biological matrices like brain tissue requires a highly sensitive and selective analytical method.
-
Method of Choice: For high sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[17][18][19]
-
Troubleshooting: If using HPLC with UV or fluorescence detection, consider switching to LC-MS/MS.
-
-
Sample Preparation: Inefficient extraction of donepezil from the brain homogenate can lead to low recovery and poor sensitivity.
-
Troubleshooting: Optimize your extraction procedure. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. Ensure you use an appropriate internal standard to correct for any extraction variability.[17]
-
-
Matrix Effects: Components of the brain tissue homogenate can interfere with the ionization of donepezil in the mass spectrometer, leading to ion suppression or enhancement.
-
Troubleshooting: Improve your sample cleanup to remove interfering substances. A thorough validation of the analytical method, including an assessment of matrix effects, is essential.
-
II. Data Presentation: Comparative Performance of Donepezil Formulations
The following tables summarize quantitative data from various studies to facilitate comparison of different strategies for improving donepezil's BBB penetration.
Table 1: Characteristics of Novel Donepezil Formulations
| Formulation Type | Carrier Material | Particle Size (nm) | Encapsulation Efficiency (%) | Polydispersity Index (PDI) | Reference |
| Liposomes | Cholesterol, PEG, DSPC | 102 ± 3.3 | 84.91 ± 3.31 | 0.28 ± 0.03 | [1] |
| Liposomes | Tripalmitin, Tween 80, Lecithin | 103 ± 6.2 | 93 ± 5.33 | 0.108 ± 0.008 | [1] |
| Solid Lipid Nanoparticles (SLNs) | Tripalmitin, Tween 80, Lecithin | 87.2 ± 0.11 | 93.84 ± 0.01 | 0.22 ± 0.02 | [1] |
| PLGA-based Nanoparticles | PLGA | 136.37 ± 0.93 | 69.22 ± 4.84 | 0.122 ± 0.011 | [20] |
| Transfersomes | Hyaluronic Acid | 227.5 | 75.83 | Not Reported | [1] |
Table 2: In Vitro BBB Permeability of Donepezil Formulations
| Formulation/Compound | In Vitro Model | Permeability (Papp) (cm/s) | Key Finding | Reference |
| Donepezil Prodrug (1r) | PAMPA-BBB | 25.6 x 10⁻⁶ | Good permeability of the prodrug. | [13] |
| Active Drug (2r) | PAMPA-BBB | 0.15 x 10⁻⁶ | Poor permeability of the active form, suggesting brain trapping. | [13] |
| Donepezil | AS BBB model | High (exact value not specified) | High permeability in an advanced in vitro model with shear stress. | [7] |
Table 3: In Vivo Brain vs. Plasma Concentrations of Donepezil
| Administration Route & Formulation | Animal Model | Cmax Brain (ng/g) | Cmax Plasma (ng/mL) | AUC Brain | AUC Plasma | Key Finding | Reference |
| Intranasal Liposomes | Rats | Significantly higher than oral/intranasal free drug | Significantly higher than oral/intranasal free drug | Significantly higher than oral/intranasal free drug | Two-fold higher than intranasal free drug | Intranasal liposomes significantly increase brain bioavailability. | [2] |
| Intranasal In Situ Gel (Liposomal) | Not Specified | 1239.61 ± 123.60 | Not Reported | Not Reported | Not Reported | Significantly higher brain concentration compared to solution-based gel. | [1] |
| Oral Donepezil | Mice | 46.5 ± 3.5 | Not Reported | Not Reported | Not Reported | Efficacious target concentration in the brain for improving memory. | [21] |
| Oral Donepezil | AD Patients | 5.19 ± 0.83 (CSF at 12h) | 39.99 ± 5.90 (at 12h) | Not Applicable | Not Applicable | CSF concentration is significantly higher at 24h post-dose. | [22] |
| Oral Donepezil | AD Patients | 7.54 ± 0.55 (CSF at 24h) | 29.38 ± 1.71 (at 24h) | Not Applicable | Not Applicable | CSF/plasma ratio increases over time. | [22] |
III. Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
A. Preparation of Donepezil-Loaded Liposomes via Thin-Film Hydration
This protocol is adapted from Asmari et al. (2016).[1]
-
Lipid Film Formation:
-
Dissolve cholesterol, polyethylene glycol (PEG), 1,2-distearyl-sn-glycero-3-phosphocholine (DSPC), and donepezil in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask's inner surface.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated free drug by methods such as dialysis against the hydration buffer or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Analyze the morphology using transmission electron microscopy (TEM).
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated drug and the total amount of drug used.
-
B. In Vitro BBB Transcytosis Assay using a Transwell Model
This protocol is based on the methodology described by Bicker et al. (2024).[3]
-
Cell Seeding:
-
Seed brain endothelial cells (e.g., bEnd.3) onto the apical side of a Transwell® insert with a microporous membrane (e.g., 1 µm pore size).[3]
-
Culture the cells for 7-10 days to allow for the formation of a confluent monolayer and tight junctions. Change the medium in the apical and basal compartments every other day.[3]
-
-
Barrier Integrity Verification:
-
Measure the TEER of the cell monolayer using a voltohmmeter. High TEER values are indicative of a tight barrier.
-
Assess the permeability of a fluorescently labeled, high-molecular-weight dextran (B179266) (e.g., FITC-dextran) to confirm low paracellular leakage.
-
-
Transcytosis Experiment:
-
Replace the medium in the apical chamber with a medium containing the donepezil formulation (or free donepezil as a control) at a known concentration.
-
At predetermined time points, collect samples from the basal chamber.
-
Replace the collected volume in the basal chamber with fresh medium to maintain sink conditions.
-
-
Quantification:
-
Quantify the concentration of donepezil in the basal chamber samples using a validated analytical method such as HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
-
C. Quantification of Donepezil in Brain Tissue by HPLC
This is a generalized protocol based on methods described in the literature.[23][24]
-
Brain Tissue Homogenization:
-
Accurately weigh a portion of the brain tissue.
-
Homogenize the tissue in a suitable buffer (e.g., 0.1% acetic acid) using an ultrasound homogenizer.[24]
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
-
Sample Extraction:
-
Collect the supernatant.
-
Spike the supernatant with a known concentration of an internal standard (e.g., a deuterated analog of donepezil or a structurally similar compound).
-
Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate), vortexing, and centrifuging to separate the layers.
-
Alternatively, use solid-phase extraction for cleanup.
-
-
Analysis by HPLC:
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and detector (e.g., UV, photodiode array, or mass spectrometer).
-
-
Data Processing:
-
Create a calibration curve using standards of known donepezil concentrations.
-
Determine the concentration of donepezil in the brain tissue samples by comparing the peak area ratio of donepezil to the internal standard against the calibration curve.
-
IV. Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to improving donepezil's BBB penetration.
Caption: Challenges and strategies for improving donepezil's BBB penetration.
Caption: Experimental workflow for developing and evaluating novel donepezil formulations.
References
- 1. Recent Advances in Donepezil Delivery Systems via the Nose-to-Brain Pathway [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Donepezil-Loaded Nanocarriers for the Treatment of Alzheimer’s Disease: Superior Efficacy of Extracellular Vesicles Over Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil loaded PLGA-b-PEG nanoparticles: their ability to induce destabilization of amyloid fibrils and to cross blood brain barrier in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Blood–Brain Barrier Permeability, Cytotoxicity, and Activity of Potential Acetylcholinesterase Inhibitors: In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil [diposit.ub.edu]
- 12. Formulation Strategies to Improve Nose-to-Brain Delivery of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a "Bio-Oxidizable" Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduced systemic exposure and brain uptake of donepezil in rats with scopolamine-induced cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmaceutical Formulations and Analytical Methods of Donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of donepezil hydrochloride-loaded PLGA-based nanoparticles for Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concentration of Donepezil in the Cerebrospinal Fluid of AD Patients: Evaluation of Dosage Sufficiency in Standard Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Donepezil and Rivastigmine: Pharmacokinetic Profile and Brain-targeting After Intramuscular Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Quantification of Donepezil Hydrochloride Monohydrate
Welcome to the technical support center for the HPLC quantification of donepezil (B133215) hydrochloride monohydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and provides practical solutions for the HPLC analysis of donepezil hydrochloride monohydrate.
1. What are the typical starting conditions for HPLC analysis of donepezil?
A good starting point for developing an HPLC method for this compound involves a reversed-phase C18 column with UV detection. A common mobile phase consists of a mixture of a phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).[1][2] The pH of the mobile phase is a critical parameter and is often adjusted to an acidic pH (e.g., 2.7-3.7) to ensure good peak shape and retention.[1][3]
2. My donepezil peak is tailing. What could be the cause and how can I fix it?
Peak tailing is a common issue and can be caused by several factors:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the basic amine group of donepezil, leading to tailing.
-
Solution: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%).[4][5][6] Alternatively, use a base-deactivated column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute your sample and reinject.[7]
-
-
Column Degradation: The column may be nearing the end of its lifespan.
-
Solution: Replace the column with a new one of the same type. Using a guard column can help extend the life of your analytical column.[7]
-
3. I am observing shifting retention times for my donepezil peak. What should I do?
Fluctuating retention times can compromise the reliability of your quantitative data. Here are the likely causes and solutions:
-
Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is equilibrated for a sufficient time, especially when using a gradient or after changing the mobile phase.[7]
-
-
Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of the organic solvent or improper mixing.
-
Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[8]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Pump Issues: Leaks or malfunctioning pump seals can lead to an inconsistent flow rate.
-
Solution: Check the HPLC system for any leaks and perform regular maintenance on the pump.[8]
-
4. I am seeing poor resolution between my donepezil peak and an impurity. How can I improve the separation?
Improving resolution is key for accurate quantification, especially in the presence of impurities or degradation products.
-
Optimize Mobile Phase Composition:
-
Change Mobile Phase pH:
-
Solution: Small adjustments to the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds like donepezil.[2]
-
-
Use a Different Column:
-
Solution: If optimizing the mobile phase is not sufficient, consider a column with a different stationary phase (e.g., a phenyl column) or a column with a smaller particle size for higher efficiency.[1]
-
5. My donepezil sample seems to be degrading during analysis. What are the stability concerns?
Donepezil hydrochloride is susceptible to degradation under certain conditions, which can lead to inaccurate quantification.
-
Alkaline Hydrolysis: The drug degrades significantly in alkaline conditions.[5][6][9]
-
Solution: Avoid exposing your samples and standards to basic pH. Prepare solutions in an acidic or neutral diluent.
-
-
Oxidative Degradation: Donepezil is also prone to degradation in the presence of oxidizing agents like hydrogen peroxide.[5][6][10]
-
Solution: Protect your samples from strong oxidizing agents.
-
-
Photostability: While generally stable under photolytic conditions, prolonged exposure to UV light should be avoided.[5][11]
-
Solution: Store samples and standards in amber vials or protect them from light.
-
Forced degradation studies are essential to develop a stability-indicating method that can separate the parent drug from its degradation products.[5][10][11]
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC quantification of this compound.
Protocol 1: Standard and Sample Preparation for Assay
-
Standard Stock Solution Preparation (100 µg/mL):
-
Working Standard Solution Preparation (e.g., 10 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask.
-
Dilute to the mark with the mobile phase and mix well.
-
-
Sample Preparation from Tablets:
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of donepezil hydrochloride and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of the mobile phase and sonicate for 30 minutes.[1]
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter before injection.[2]
-
Protocol 2: HPLC Method Parameters
The following table summarizes typical HPLC parameters for the analysis of this compound.
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Phosphate buffer (0.01 M, pH 2.7) : Methanol : Acetonitrile (50:30:20, v/v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 268 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30°C |
| Retention Time | Approximately 5.6 minutes[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from validated HPLC methods for this compound.
Table 1: Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity Range | 0.125 - 16 µg/mL | [1] |
| Correlation Coefficient (r²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.03 µg/mL | [1] |
| Limit of Quantification (LOQ) | 0.125 µg/mL | [1] |
| Intra-day Precision (%RSD) | < 2% | [1] |
| Inter-day Precision (%RSD) | < 2% | [1] |
| Accuracy (% Recovery) | 98 - 102% | [1] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Reference |
| Tailing Factor | < 1.5 | [1] |
| Theoretical Plates | > 2000 | [1] |
| Capacity Factor (k') | > 2 | [1] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC quantification of donepezil.
Caption: Troubleshooting logic for common HPLC issues with donepezil.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. iajps.com [iajps.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpba.in [ijpba.in]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. scielo.br [scielo.br]
- 10. rjptonline.org [rjptonline.org]
- 11. ajpamc.com [ajpamc.com]
Minimizing donepezil hydrochloride monohydrate degradation during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of donepezil (B133215) hydrochloride monohydrate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for donepezil hydrochloride monohydrate?
A1: To ensure long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to protect it from moisture.[2] For short-term laboratory use, it should be protected from light.
Q2: What are the primary factors that cause the degradation of this compound?
A2: this compound is susceptible to degradation under several conditions. The primary factors are exposure to alkaline (basic) and oxidative environments.[3][4][5] Degradation also occurs under acidic and neutral hydrolytic conditions, although generally to a lesser extent than in alkaline solutions.[4][6] Some studies have also reported degradation upon exposure to heat and light.[7]
Q3: Is this compound sensitive to light?
A3: While some studies indicate that the compound is relatively stable under photolytic conditions, others have observed slight degradation upon exposure to light.[4][7] As a precautionary measure, it is recommended to protect this compound and its solutions from light during storage and handling.
Q4: How can I detect and quantify the degradation of my donepezil sample?
A4: The most common and reliable method for detecting and quantifying donepezil and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][6][8] Specifically, a stability-indicating HPLC method can separate the intact drug from its degradation products, allowing for accurate quantification of both.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and analysis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in HPLC chromatogram | Sample degradation due to improper storage (e.g., exposure to high pH, oxidants, light, or temperature). | 1. Verify storage conditions (refrigerated, protected from light and moisture).2. Prepare fresh solutions using a new batch of the compound if possible.3. Review the pH of your sample and mobile phase; donepezil is more stable in acidic to neutral conditions. |
| Loss of assay (lower than expected concentration) | Significant degradation has occurred. | 1. Perform a forced degradation study to identify the likely cause (see Experimental Protocols section).2. Ensure accurate standard and sample preparation.3. Check for proper integration of the donepezil peak in the chromatogram. |
| Changes in physical appearance (e.g., discoloration) | Potential degradation of the solid material. | 1. Do not use the material if its physical appearance has changed.2. Re-test the material using a validated analytical method to confirm its purity and potency.3. Ensure the storage container is properly sealed and stored. |
| Poor peak shape or resolution in HPLC | Inappropriate mobile phase composition or column degradation. | 1. Ensure the mobile phase pH is appropriate for the column and analyte.2. Use a guard column to protect the analytical column.3. If the column is old or has been used with harsh conditions, replace it. |
Quantitative Data on Donepezil Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in the literature.
Table 1: Degradation of Donepezil Hydrochloride in Solution at Room Temperature
| Condition | Duration | % Recovery of Donepezil | Reference |
| 0.1 M HCl | 7 days | ~86% | [6][9][10][11] |
| 0.1 M NaOH | 7 days | ~42% | [6][9][10][11] |
| 3% H₂O₂ | 7 days | ~90.22% (no degradation products detected) | [10] |
Table 2: Forced Degradation of Donepezil Hydrochloride under Accelerated Conditions
| Condition | Temperature | Duration | % Degradation | Reference |
| 0.1 N HCl | - | 48 hours | ~8% | [3] |
| 0.1 N NaOH | - | 48 hours | ~14% | |
| 2 N NaOH | 80°C | 2 hours | ~30% | [12] |
| 3% H₂O₂ | - | 48 hours | ~28% | [3] |
| Heat (Solid) | 60°C | - | ~60% loss | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Donepezil Hydrochloride
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your system.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile), with a small amount of an amine modifier like triethylamine (B128534) to improve peak shape. A common ratio is 50:50 (v/v) of the buffer and organic phase, with 0.5% triethylamine. The pH is typically adjusted to be in the acidic to neutral range (e.g., pH 4.25 or 7.5).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a known concentration (e.g., 100 µg/mL).
Protocol 2: Forced Degradation Study
To investigate the stability of this compound, a forced degradation study can be performed.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and keep it at room temperature for 7 days. Alternatively, for accelerated degradation, use 1 N HCl and heat at 80°C for a specified period (e.g., 2-8 hours).[4]
-
Alkaline Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep it at room temperature for 7 days. For accelerated degradation, use 2 N NaOH and heat at 80°C for a specified period (e.g., 2 hours).[4][12]
-
Oxidative Degradation: Dissolve the sample in a solution of hydrogen peroxide (e.g., 3% or 6%) and keep it at room temperature.[4]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 60-80°C) for a specified duration.[3][4]
-
Photolytic Degradation: Expose a solution of the sample to UV light (e.g., 254 nm) or sunlight for a specified duration.
After exposure to the stress conditions, dilute the samples appropriately with the mobile phase and analyze them using the stability-indicating HPLC method described above. Compare the chromatograms to that of an unstressed sample to identify and quantify degradation products.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for assessing the stability of donepezil.
Caption: Troubleshooting decision tree for HPLC analysis of donepezil.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chalcogen.ro [chalcogen.ro]
- 4. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 5. ache.org.rs [ache.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iajps.com [iajps.com]
- 9. scienceopen.com [scienceopen.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. ajpamc.com [ajpamc.com]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Optimizing In Vitro Donepezil Hydrochloride Monohydrate Activity through pH Adjustment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro activity of donepezil (B133215) hydrochloride monohydrate by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for in vitro acetylcholinesterase (AChE) inhibition assays with donepezil?
A1: The optimal pH for acetylcholinesterase (AChE) activity is generally between 7.4 and 8.0.[1] Most standard protocols for assaying AChE inhibition recommend using a buffer at a pH of 8.0.[1] It is advisable to initiate experiments within this pH range and conduct a pH optimization study for your specific experimental conditions.
Q2: How does pH affect the stability of donepezil hydrochloride monohydrate in solution?
A2: Donepezil hydrochloride is more stable in acidic and neutral solutions compared to alkaline conditions.[2] In alkaline solutions (e.g., 0.1 M NaOH), significant degradation of donepezil can occur.[2] One study showed that after seven days at room temperature in an alkaline solution, the recovery of donepezil was about 42%, whereas in an acidic solution (0.1 M HCl), the recovery was approximately 86%.[2] Another study demonstrated that fast hydrolysis of donepezil occurs in 2N sodium hydroxide. For long-term storage of solutions, a slightly acidic to neutral pH is recommended to minimize degradation.
Q3: Can the pH of the assay buffer influence the IC50 value of donepezil?
A3: Yes, the pH of the assay buffer can influence the determined IC50 value. Since enzyme activity is pH-dependent, changes in pH can alter the catalytic efficiency of AChE, which in turn can affect the apparent inhibitory potency of donepezil. For consistent and comparable results, it is crucial to use a well-buffered assay system and report the pH at which the IC50 was determined.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low or no AChE inhibitory activity observed | Suboptimal pH: The pH of the assay buffer may be outside the optimal range for AChE activity or donepezil binding. | Perform a pH titration experiment, testing a range of pH values from 6.0 to 9.0 to determine the optimal pH for inhibition. Ensure the buffer system has sufficient buffering capacity at the tested pH values.[1] |
| Degraded Donepezil: The donepezil stock solution may have degraded due to improper storage, especially if prepared in an alkaline buffer. | Prepare fresh donepezil stock solutions in a slightly acidic or neutral buffer (e.g., pH 6.0-7.0) and store them at an appropriate temperature. | |
| High variability in results | pH Fluctuation: Inconsistent pH of the assay buffer between experiments or even within a single multi-well plate. | Use a high-quality buffer and ensure its pH is accurately adjusted and stable throughout the experiment. Verify the pH of your final reaction mixture. |
| Precipitation of Donepezil: Donepezil solubility is pH-dependent. If the pH is not optimal, the compound may precipitate out of solution, leading to inconsistent concentrations. | Visually inspect your solutions for any signs of precipitation. You may need to adjust the pH or use a co-solvent to ensure complete solubility. | |
| Unexpectedly high AChE activity | Buffer Interference: Some buffer components can interfere with the assay, leading to inaccurate readings. | Test for buffer interference by running controls with the buffer alone. If interference is observed, consider using an alternative buffer system (e.g., Tris-HCl instead of phosphate (B84403) buffer). |
Data Presentation
Table 1: Stability of Donepezil Hydrochloride in Different pH Conditions
| Condition | Duration | Temperature | Recovery/Degradation | Reference |
| 0.1 M HCl | 7 days | Room Temperature | ~86% recovery | [2] |
| 0.1 M NaOH | 7 days | Room Temperature | ~42% recovery | [2] |
| 2N NaOH | 8 hours | Boiling | Measurable degradation | [3] |
| 1N HCl | 8 hours | Boiling | Negligible degradation | [3] |
| Neutral (water) | 8 hours | Boiling | Measurable degradation | [3] |
| Isotonic phosphate buffer (pH 7.4) | 150 hours | 37 °C | Stable | [2] |
Experimental Protocols
Detailed Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard colorimetric method for measuring AChE activity and its inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
This compound
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)
-
0.1 M Phosphate Buffer (pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
0.1 M Phosphate Buffer (pH 8.0): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 8.0.[4]
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer.[4]
-
ATCI Solution (75 mM): Dissolve 21.67 mg of ATCI in 1 mL of deionized water. Prepare this solution fresh.[4]
-
AChE Solution: Prepare a working solution of AChE (e.g., 1 U/mL) in the phosphate buffer.
-
Donepezil Solutions: Prepare a stock solution of donepezil in a suitable solvent (e.g., DMSO or slightly acidic buffer) and then prepare serial dilutions to the desired concentrations in the phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of your donepezil dilution (or vehicle for the control wells) to the respective wells.
-
Add 10 µL of the AChE working solution to all wells except the blank. For the blank wells, add 10 µL of the phosphate buffer.
-
Mix the contents of the wells gently.
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 15 minutes.
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of the ATCI solution to each well to start the reaction.
-
Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each donepezil concentration using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Plot the percent inhibition against the logarithm of the donepezil concentration to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Donepezil's mechanism of action extends beyond simple AChE inhibition and may involve the modulation of intracellular signaling pathways.
Caption: Donepezil's activation of the PI3K/Akt signaling pathway.
Caption: Donepezil's modulation of the MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for in vitro AChE inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Donepezil on Vascular Dementia in Rats via PI3K/AKT Pat...: Ingenta Connect [ingentaconnect.com]
- 3. mdpi.com [mdpi.com]
- 4. Effect of pH on inhibition and spontaneous reactivation of acetylcholinesterase treated with esters of phosphorus acids and of carbamic acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Donepezil and Memantine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of donepezil (B133215) hydrochloride monohydrate and memantine (B1676192), two cornerstone medications in the management of Alzheimer's disease. While both drugs aim to mitigate neurodegeneration, they operate through distinct mechanisms, offering different profiles of neuroprotection. This document summarizes key experimental findings from in vitro neuroprotection assays, details the methodologies of these experiments, and visualizes the involved signaling pathways to facilitate a comprehensive understanding for research and development purposes.
Executive Summary
Donepezil, an acetylcholinesterase inhibitor, and memantine, an NMDA receptor antagonist, both exhibit neuroprotective effects beyond their primary clinical indications. Experimental data indicates that donepezil demonstrates significant protection against amyloid-beta (Aβ)-induced toxicity and glutamate (B1630785) excitotoxicity. Its neuroprotective mechanisms are multifaceted, involving the cholinergic system, modulation of the PI3K/Akt survival pathway, and reduction of Aβ-induced apoptosis. Memantine's primary neuroprotective role lies in its ability to shield neurons from glutamate-induced excitotoxicity by blocking NMDA receptors. While highly effective in this context, its protective effect against direct Aβ toxicity appears less pronounced compared to donepezil in some studies.
Quantitative Data from Neuroprotection Assays
The following tables summarize the quantitative data from key neuroprotection assays comparing the efficacy of donepezil and memantine.
Table 1: Neuroprotection Against Amyloid-Beta (Aβ₁₋₄₂) Toxicity
| Compound | Concentration (µM) | Assay | Model | Endpoint | % Reduction in LDH Release (Neuroprotection) | Reference |
| Donepezil | 1 | LDH Assay | Rat Septal Neurons | Aβ₁₋₄₂-induced toxicity | 17.4% | [1] |
| 10 | LDH Assay | Rat Septal Neurons | Aβ₁₋₄₂-induced toxicity | 22.5% | [1] | |
| Memantine | 1-10 | LDH Assay | Rat Septal Neurons | Aβ₁₋₄₂-induced toxicity | Not significant | [1] |
*As measured by the efflux of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.[1]
Table 2: Neuroprotection Against Glutamate Excitotoxicity
| Compound | Concentration (µM) | Assay | Model | Endpoint | % Inhibition of Glutamate-Induced LDH Release | Reference |
| Donepezil | 0.1 | LDH Assay | Primary Rat Cortical Neurons | Glutamate-induced toxicity | ~15% | [2] |
| 1 | LDH Assay | Primary Rat Cortical Neurons | Glutamate-induced toxicity | ~35% | [2] | |
| 10 | LDH Assay | Primary Rat Cortical Neurons | Glutamate-induced toxicity | ~50% | [2] | |
| Memantine | 1 - 50 | Various | Hippocampal & Cortical Neurons | NMDA-induced excitotoxicity | Effective neuroprotection | [3] |
*Note: A direct head-to-head comparative study with quantitative data for both drugs in a glutamate excitotoxicity LDH assay was not identified in the literature review. The data for donepezil is from a study by Kihara et al. (2010)[2]. The neuroprotective effects of memantine against glutamate excitotoxicity are well-established, as shown in studies like the one by Volbracht et al. (2006)[3], though direct percentage inhibition of LDH release in a comparable format was not available.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of donepezil and memantine are mediated by distinct signaling pathways.
Donepezil's Neuroprotective Signaling Pathway
Donepezil's neuroprotective effects extend beyond its primary function of inhibiting acetylcholinesterase. It has been shown to activate the pro-survival PI3K/Akt signaling pathway. Activation of this pathway leads to the inhibition of apoptotic (cell death) proteins and the promotion of cell survival factors.
Donepezil's neuroprotective signaling cascade.
Memantine's Neuroprotective Signaling Pathway
Memantine exerts its neuroprotective effects by acting as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions with excessive glutamate, memantine blocks the NMDA receptor channel, preventing excessive calcium influx and subsequent excitotoxicity.
Memantine's mechanism of neuroprotection.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay is a common method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
Objective: To quantify cytotoxicity by measuring LDH release from damaged neurons.
Materials:
-
Primary neuronal cell cultures (e.g., rat cortical or septal neurons)
-
24-well culture plates
-
Test compounds (Donepezil, Memantine)
-
Neurotoxic agent (e.g., Aβ₁₋₄₂, Glutamate)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Plating: Plate primary neurons in 24-well plates at a suitable density and culture for 7-10 days to allow for maturation.
-
Treatment:
-
For neuroprotection against Aβ toxicity, pre-incubate the cells with various concentrations of donepezil or memantine for 24 hours. Then, add Aβ₁₋₄₂ (e.g., 5 µM) to the culture medium and incubate for an additional 48 hours.[1]
-
For neuroprotection against glutamate excitotoxicity, pre-incubate the cells with various concentrations of donepezil for 48 hours. Then, expose the cells to glutamate (e.g., 30 µM) for 24 hours.[2]
-
-
Sample Collection: After the incubation period, carefully collect the culture supernatant from each well.
-
LDH Measurement:
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reagent from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Determine the amount of LDH release for each condition.
-
Calculate the percentage of neuroprotection by comparing the LDH release in the treated groups to the control group (exposed to the neurotoxin alone).
-
Experimental workflow for the LDH assay.
Amyloid-Beta (Aβ) Toxicity Assay
This assay evaluates the ability of a compound to protect neurons from the toxic effects of aggregated Aβ peptides.
Objective: To assess the neuroprotective effects of compounds against Aβ-induced neuronal cell death.
Materials:
-
Primary neuronal cell cultures
-
Aβ₁₋₄₂ peptide
-
Sterile water or appropriate solvent for Aβ reconstitution
-
Test compounds
-
Cell viability assay (e.g., LDH assay or MTT assay)
Procedure:
-
Aβ Preparation: Prepare aggregated Aβ₁₋₄₂ by dissolving the peptide in sterile water and incubating it at 37°C for several days to allow for fibril formation.
-
Cell Culture and Treatment:
-
Culture primary neurons to a mature state.
-
Pre-treat the cells with the test compounds (donepezil or memantine) for a specified period (e.g., 24 hours).
-
Add the prepared Aβ aggregates to the cell culture and incubate for the desired duration (e.g., 48 hours).[1]
-
-
Assessment of Cell Viability:
-
Following incubation, assess neuronal viability using a suitable method, such as the LDH assay described above or an MTT assay, which measures mitochondrial activity.
-
Conclusion
Both donepezil and memantine demonstrate valuable neuroprotective properties in preclinical models, albeit through different primary mechanisms. Donepezil shows promise in mitigating both amyloid-beta and glutamate-induced toxicity, with a mechanism involving the PI3K/Akt pathway. Memantine's strength lies in its targeted protection against glutamate excitotoxicity via NMDA receptor antagonism. The choice of which compound to investigate further for specific neuroprotective strategies may depend on the primary insult being targeted in a given neurodegenerative disease model. This guide provides a foundational understanding of their comparative performance in key neuroprotection assays, offering valuable insights for the scientific and drug development communities.
References
- 1. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Donepezil Hydrochloride Monohydrate Polymorphs: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the known polymorphic forms of donepezil (B133215) hydrochloride monohydrate, a key active pharmaceutical ingredient in the treatment of Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the physicochemical properties of these polymorphs and their potential implications for therapeutic efficacy. While direct comparative in vivo efficacy studies between the specific polymorphs are not extensively available in peer-reviewed literature, this guide summarizes the existing data on their physical and chemical characteristics, which are critical determinants of a drug's bioavailability and overall performance.
Introduction to Donepezil Hydrochloride Polymorphism
Donepezil hydrochloride, a reversible inhibitor of the enzyme acetylcholinesterase, exists in multiple crystalline forms, known as polymorphs, as well as hydrated and amorphous forms.[1][2] Polymorphism can significantly influence a drug's physicochemical properties, including solubility, dissolution rate, stability, and melting point.[3][4] These properties, in turn, can impact the bioavailability and therapeutic efficacy of the final dosage form. Several polymorphic forms of donepezil hydrochloride have been identified, commonly designated as Form I, Form II, Form III, Form IV, and Form V, in addition to various hydrates and an amorphous form.[1][2] Form III is widely regarded as the most thermodynamically stable form.[1][5]
Physicochemical Properties of Donepezil Hydrochloride Polymorphs
The following table summarizes key physicochemical data for the principal polymorphs of donepezil hydrochloride, compiled from various characterization studies. These parameters are crucial for understanding the potential differences in their biopharmaceutical performance.
| Polymorphic Form | Melting Point (°C) | Key X-ray Powder Diffraction (XRPD) Peaks (2θ) | Thermal Gravimetric Analysis (TGA) | Notes |
| Form I (Monohydrate) | ~145-148 (Dehydration) | Specific peaks indicating a hydrated crystal structure. | Weight loss corresponding to one molecule of water. | Stable at lower relative humidity but can sorb additional water at higher humidity.[1] |
| Form II | ~223-226 | Distinct diffraction pattern different from other forms. | No significant weight loss until decomposition. | A metastable form.[2] |
| Form III | ~229-231 | Unique and sharp diffraction peaks indicating high crystallinity. | Thermally stable with no significant weight loss before melting. | Considered the most thermodynamically stable anhydrous form.[1][5] |
| Form IV (Trihydrate) | Dehydration below 120 | Characteristic peaks of a trihydrate structure. | Significant weight loss corresponding to approximately three molecules of water. | A hydrated form with complex thermal behavior.[2] |
| Form V | ~227-229 | Unique diffraction pattern. | No significant weight loss until decomposition. | Can be prepared by heating hydrate (B1144303) forms.[1] |
| Amorphous | No sharp melting point | Broad halo pattern, no distinct peaks. | Variable weight loss depending on moisture content. | Generally exhibits higher solubility but may be less stable. |
Experimental Protocols for Polymorph Characterization
Accurate characterization of polymorphic forms is essential for quality control and regulatory purposes. The following are detailed methodologies for key experiments cited in the literature.
X-ray Powder Diffraction (XRPD)
XRPD is a primary technique for identifying and differentiating crystalline polymorphs.
-
Instrument: A high-resolution powder diffractometer equipped with a copper anode X-ray tube (Cu Kα radiation).
-
Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analysis: The resulting diffraction pattern, with its unique peak positions and intensities, serves as a fingerprint for each polymorphic form.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.
-
Thermal Program: The sample is heated at a constant rate, typically 10°C/min, from ambient temperature to above the melting point of the substance (e.g., 30°C to 250°C).
-
Analysis: The heat flow to the sample is monitored as a function of temperature. Endothermic events, such as melting, and exothermic events, such as crystallization, are recorded.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the presence of water or other solvents in the crystal lattice.
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the sample is placed in a tared pan.
-
Thermal Program: The sample is heated at a controlled rate, typically 10°C/min, over a defined temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere.
-
Analysis: The change in mass of the sample is recorded as a function of temperature. This allows for the quantification of bound water or solvent.
Mechanism of Action and Signaling Pathways
Donepezil's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132) in the synaptic cleft. By increasing the levels of acetylcholine, donepezil enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Caption: Mechanism of action of Donepezil as an acetylcholinesterase inhibitor.
Experimental Workflow for Polymorph Comparison
A systematic workflow is crucial for the comparative analysis of donepezil hydrochloride polymorphs.
Caption: Experimental workflow for the comparative analysis of donepezil polymorphs.
Discussion on Efficacy and Bioavailability
While direct comparative clinical efficacy data for the different polymorphs of donepezil hydrochloride monohydrate is scarce, inferences can be drawn from their physicochemical properties.
-
Solubility and Dissolution: The rate at which a drug dissolves is often the rate-limiting step for oral absorption. Polymorphs with higher solubility and faster dissolution rates are generally expected to exhibit faster onset of action and potentially greater bioavailability. The amorphous form, lacking a crystalline structure, typically shows the highest solubility, but this can come at the cost of lower physical stability.
-
Stability: The thermodynamic stability of a polymorph is a critical factor. The most stable form, in this case, Form III, is often preferred for development as it is less likely to convert to other polymorphic forms during manufacturing and storage, ensuring consistent product quality and performance.[1][5] Metastable forms, while potentially offering dissolution advantages, carry the risk of converting to a more stable, less soluble form, which could negatively impact efficacy.
-
Bioequivalence: For a generic drug product to be approved, it must demonstrate bioequivalence to the reference listed drug. While the specific polymorph in the innovator product (Aricept®) is not always publicly disclosed, it is likely the most stable form (Form III) to ensure product consistency. Any generic formulation would need to match the in vivo performance of the reference product, and the choice of polymorph would be a critical factor in achieving this.
Conclusion
The polymorphism of donepezil hydrochloride presents a significant area of study for drug development. The various polymorphic forms exhibit distinct physicochemical properties that can influence their therapeutic efficacy. Form III is recognized as the most stable anhydrous form, making it a strong candidate for formulation development. While direct comparative in vivo efficacy studies are needed to fully elucidate the performance differences between the polymorphs, the data presented in this guide provides a solid foundation for researchers to understand the critical attributes of each form. A thorough characterization and understanding of the solid-state properties of donepezil hydrochloride are paramount for the development of safe, effective, and stable pharmaceutical products.
References
- 1. Characterization of Physical Forms of Donepezil Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 3. Impact of CYP2D6, CYP3A5, and ABCB1 Polymorphisms on Plasma Concentrations of Donepezil and Its Metabolite in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. koreascience.kr [koreascience.kr]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Neuroprotective Effects of Donepezil in Excitotoxicity Models
For Researchers, Scientists, and Drug Development Professionals
Glutamate-mediated excitotoxicity—neuronal injury resulting from the overactivation of glutamate (B1630785) receptors—is a key pathological mechanism in neurodegenerative diseases and ischemic events.[1][2] This guide provides a comparative analysis of donepezil (B133215), an acetylcholinesterase inhibitor, validating its neuroprotective effects against excitotoxicity. Its performance is contrasted with memantine (B1676192), a well-established NMDA receptor antagonist, providing supporting experimental data, detailed protocols, and mechanistic pathway visualizations.[2][3][4]
Comparative Analysis of Neuroprotective Efficacy
Donepezil has demonstrated significant, concentration-dependent neuroprotection in primary neuronal cultures subjected to glutamate-induced excitotoxicity.[5] Its efficacy is compared with memantine, which acts via a different, more direct mechanism.
Table 1: Neuroprotective Efficacy of Donepezil Against Glutamate-Induced Excitotoxicity
| Compound | Concentration | Excitotoxic Insult | Model System | Key Outcome Measure | Result (Protection vs. Insult) | Reference |
|---|---|---|---|---|---|---|
| Donepezil | 10 µM | 30 µM Glutamate (24h) | Primary Rat Cortical Neurons | LDH Release | Significant reduction in neuronal death | Shen et al., 2010[5] |
| Donepezil | 10 µM | 30 µM Glutamate | Primary Rat Cortical Neurons | Intracellular Ca2+ Influx | Significant attenuation of Ca2+ overload | Shen et al., 2010[5][6] |
| Donepezil | 10 µM | 30 µM Glutamate | Primary Rat Cortical Neurons | Cleaved Caspase-3 | Significant reduction in apoptosis marker | Shen et al., 2010[5] |
Table 2: Neuroprotective Efficacy of Memantine Against Glutamate-Induced Excitotoxicity
| Compound | Concentration | Excitotoxic Insult | Model System | Key Outcome Measure | Result (Protection vs. Insult) | Reference |
|---|---|---|---|---|---|---|
| Memantine | Clinically relevant concentrations | NMDA | Organotypic Hippocampal Slices | Neuronal Protection | Direct protection against excitotoxicity | Culmsee et al., 2004[3] |
| Memantine | Not Specified | Glutamate | Dissociated Cortical Neurons | Neuronal Activity Synchronization | Complete prevention of activity loss | Robinson et al., 2006[2] |
| Memantine | 20 mg/kg (in vivo) | Ischemic Stroke | Mouse Model | Cortical Infarction Size | 10% reduction when given 5 min post-stroke | Culmsee et al., 2004[7] |
Mechanisms of Action and Signaling Pathways
Donepezil and memantine protect against excitotoxicity through distinct molecular mechanisms. Donepezil's effect is indirect, modulating downstream signaling pathways, while memantine directly antagonizes the primary receptor involved in excitotoxicity.
Donepezil: α7-nAChR-Mediated Neuroprotection
Preclinical evidence shows that donepezil's neuroprotective effects are not directly related to its primary function of cholinesterase inhibition but rather through the stimulation of α7 nicotinic acetylcholine (B1216132) receptors (α7-nAChR).[8] This stimulation initiates two critical neuroprotective cascades:
-
PI3K-Akt Pathway Activation : Stimulation of α7-nAChR activates the Phosphatidylinositol-3 Kinase (PI3K)-Akt signaling pathway.[1][8] This is a well-established cell survival pathway that promotes the expression of anti-apoptotic proteins (like Bcl-2) and inhibits pro-apoptotic factors (like caspase-3), thereby preventing cell death.[5][9]
-
NMDA Receptor Internalization : The α7-nAChR activation also engages a Src family tyrosine kinase. This kinase phosphorylates NMDA receptors, leading to their internalization from the cell surface.[5][6] By reducing the number of NMDA receptors available to bind with excess glutamate, this mechanism effectively dampens the excitotoxic signal and subsequent calcium overload.[5]
Memantine: Direct NMDA Receptor Antagonism
Memantine is a low-affinity, uncompetitive antagonist of the NMDA receptor.[2][3] Its mechanism is voltage-dependent and relies on the channel being open. In pathological conditions with excessive glutamate, the persistent depolarization of neurons allows memantine to enter and block the NMDA receptor channel.[2] This action prevents the massive influx of Ca2+ that triggers excitotoxic cell death. Because of its low affinity and fast off-rate, it does not interfere with the transient, physiological activation of NMDA receptors required for normal synaptic function, contributing to its favorable safety profile.[2]
Experimental Protocols
The following section details a representative methodology for an in vitro excitotoxicity assay used to validate neuroprotective compounds.
Primary Neuronal Cell Culture
-
Source : Cortical cells are prepared from embryonic (E15) mice or rats.[10]
-
Plating : Cells are suspended and plated onto poly-L-ornithine-coated glass coverslips or culture plates at a specific density (e.g., 860,000 cells/ml).[10]
-
Maintenance : Cultures are maintained in a humidified incubator at 37°C with 5% CO2. Non-neuronal cell division is often inhibited after 7 days in vitro (DIV) using agents like uridine (B1682114) and FUDR. Experiments are typically performed on mature cultures (14-16 DIV).[10]
Excitotoxicity Induction and Neuroprotection Assay
-
Pre-treatment : Neuronal cultures are pre-incubated with the test compound (e.g., Donepezil, 10 µM) for a specified duration (e.g., 48 hours) prior to the excitotoxic insult.[5]
-
Induction : Excitotoxicity is induced by exposing the cultures to a neurotoxic concentration of an excitatory amino acid (e.g., 30 µM glutamate or 100 µM NMDA) for a set period (e.g., 60 minutes to 24 hours).[5][11][12]
-
Recovery : Following the insult, the glutamate-containing medium is washed out and replaced with conditioned medium, and the cells are allowed to recover for up to 24 hours.[11]
Assessment of Neuronal Viability and Death
-
LDH Assay : Lactate dehydrogenase (LDH) released into the culture medium from damaged cells is a common marker for cytotoxicity. The amount of LDH is measured spectrophotometrically using a commercially available kit.[5][11]
-
Intracellular Calcium Imaging : To measure the hallmark Ca2+ overload, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[5][13] Changes in fluorescence intensity upon glutamate stimulation are monitored using a fluorescence imaging system.[5]
-
Immunoblotting : Western blot analysis is used to quantify the levels of specific proteins involved in the pathways, such as cleaved caspase-3 (apoptosis), phosphorylated Akt (cell survival), and the surface expression of NMDA receptor subunits.[6]
References
- 1. pharm.or.jp [pharm.or.jp]
- 2. Protection from glutamate-induced excitotoxicity by memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzheimers.org.uk [alzheimers.org.uk]
- 5. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of alpha7 nicotinic receptors and internalization of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 11. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 12. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
- 13. Long-Term Dynamic Changes of NMDA Receptors Following an Excitotoxic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
Donepezil hydrochloride monohydrate versus galantamine in preclinical studies
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of Alzheimer's disease (AD) therapeutics, donepezil (B133215) hydrochloride monohydrate and galantamine stand as two prominent acetylcholinesterase (AChE) inhibitors. While both aim to alleviate cognitive symptoms by enhancing cholinergic neurotransmission, preclinical evidence reveals distinct pharmacological profiles that may influence their therapeutic potential and inform the development of next-generation therapies. This guide provides a detailed comparison of their performance in preclinical studies, supported by experimental data and methodological insights.
At a Glance: Key Pharmacological Distinctions
| Feature | Donepezil Hydrochloride Monohydrate | Galantamine |
| Primary Mechanism | Reversible, non-competitive, and selective inhibition of Acetylcholinesterase (AChE).[1] | Reversible, competitive inhibition of Acetylcholinesterase (AChE).[2] |
| Secondary Mechanism | Neuroprotective effects through modulation of various signaling pathways.[2][3] | Allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][4][5][6][7][8] |
| AChE Inhibition Potency | Higher potency for AChE inhibition compared to galantamine.[9][10] | Lower potency for AChE inhibition compared to donepezil.[9][10] |
| Selectivity | Highly selective for AChE over Butyrylcholinesterase (BuChE). | Also inhibits AChE with selectivity over BuChE, but to a lesser extent than donepezil. |
Quantitative Comparison of Inhibitory Activity
The inhibitory potency against cholinesterases is a cornerstone of the therapeutic action of these drugs. Preclinical studies have quantified these activities, typically reported as the half-maximal inhibitory concentration (IC50).
| Compound | Target Enzyme | IC50 (nM) | Species | Reference |
| Donepezil | Acetylcholinesterase (AChE) | 340 ± 30 | Human Brain Cortex | |
| Butyrylcholinesterase (BuChE) | 530 ± 100 | Human Brain Cortex | ||
| Galantamine | Acetylcholinesterase (AChE) | 5130 ± 630 | Human Brain Cortex |
Note: Lower IC50 values indicate higher inhibitory potency.
Cognitive Enhancement in Animal Models
Preclinical evaluation in animal models of cognitive impairment is crucial for predicting therapeutic efficacy. The Morris water maze is a widely used behavioral test to assess spatial learning and memory.
| Drug | Animal Model | Optimal Daily Dose (i.p.) | Effect on Cognitive Deficits | Reference |
| Donepezil | APP23 Mice | 0.3 mg/kg | Reduced cognitive deficits | [11][12] |
| Galantamine | APP23 Mice | 1.25 mg/kg | Reduced cognitive deficits | [11][12] |
These studies highlight that both compounds can ameliorate cognitive impairments in a transgenic mouse model of Alzheimer's disease, albeit at different optimal doses.[11][12]
Unraveling the Mechanisms of Action: Signaling Pathways
The distinct secondary mechanisms of donepezil and galantamine are of significant interest to researchers. Donepezil exhibits neuroprotective properties, while galantamine's unique allosteric modulation of nAChRs adds another layer to its therapeutic profile.[2][3][8]
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine-memantine combination superior to donepezil-memantine combination in Alzheimer’s disease: critical dissection with an emphasis on kynurenic acid and mismatch negativity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine ameliorates the cognitive dysfunction in beta amyloid25-35 i.c.v.-injected mice: involvement of dopaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Cholinesterase Combination Drug Therapy as a Potential Treatment for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for Donepezil Hydrochloride Monohydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical methods for the quantification of donepezil (B133215) hydrochloride monohydrate in pharmaceutical formulations. The following sections present a detailed comparison of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC) methods, supported by experimental data from validated studies.
Comparative Data of Validated Analytical Methods
The performance of various analytical methods for donepezil hydrochloride monohydrate is summarized in the table below, offering a clear comparison of their key validation parameters.
| Parameter | RP-HPLC Method 1 [1][2] | RP-HPLC Method 2 [3] | UV Spectrophotometry Method 1 [4] | UV Spectrophotometry Method 2 [5] | HPTLC Method [6] |
| Linearity Range | 0.125 - 16 µg/mL | 20 - 60 µg/mL | 4 - 20 µg/mL | 5 - 40 µg/mL | 50 - 1000 ng/spot |
| Correlation Coefficient (R²) | 0.9997 | Not Specified | 0.999 | Not Specified | 0.9979 |
| Accuracy (% Recovery) | 98.17 - 101.99% | 100.18 ± 0.75% | Not Specified | Not Specified | Not Specified |
| Precision (%RSD) | Intra-day: 0.24 - 1.83% Inter-day: 1.41 - 1.81% | 1.72% | < 2% | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.04 µg/mL | 0.198 µg/mL | Not Specified | 15.40 ng/spot |
| Limit of Quantification (LOQ) | Not Specified | 0.1 µg/mL | 0.68 µg/mL | Not Specified | 50.90 ng/spot |
| Detection Wavelength | 268 nm | 271 nm | 231 nm | 231 nm | 260 nm |
| Mobile Phase / Solvent | Phosphate (B84403) buffer (0.01M), Methanol (B129727), Acetonitrile (B52724) (50:30:20, v/v), pH 2.7 | Buffer:Methanol:Triethylamine (B128534) (550:450:5, v/v), pH 2.5 | Acetonitrile and Water | Methanol | Butanol:Water:Glacial Acetic Acid (5:4:1, v/v/v) |
| Stationary Phase | Reversed phase C-18 column | Inertsil C8-3, 25 cm x 4.6-mm, 5 µ | Not Applicable | Not Applicable | TLC aluminum plates pre-coated with silica (B1680970) gel 60 F-254 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Method 1 (Adapted from Liew et al.) [2]
-
Chromatographic System: An Agilent Eclipse Plus C-18 reversed-phase column was used for separation.
-
Mobile Phase: A mixture of 0.01 M phosphate buffer, methanol, and acetonitrile in the ratio of 50:30:20 (v/v) was prepared. The pH was adjusted to 2.7 using phosphoric acid (80%).
-
Detection: UV detection was performed at a wavelength of 268 nm.
-
Standard Solution Preparation: A stock solution of 100 µg/mL donepezil hydrochloride was prepared by dissolving 10 mg of the working standard in 100 mL of the mobile phase, with sonication for 5 minutes to ensure complete dissolution.
-
Sample Preparation (for Orally Disintegrating Tablets): Ten tablets were weighed and crushed. A powder quantity equivalent to 10 mg of donepezil HCl was dissolved in a 500 mL volumetric flask with the mobile phase and sonicated for 30 minutes. A 12.5 mL aliquot was then diluted to 25 mL with the mobile phase to achieve a final concentration of 10 µg/mL.
Method 2 (Adapted from Barot et al.) [3]
-
Chromatographic System: An Inertsil C8-3 column (25 cm x 4.6-mm, 5 µ) was used.
-
Mobile Phase: A mixture of buffer, methanol, and triethylamine in the ratio of 550:450:5 (v/v) was adjusted to a pH of 2.50 ± 0.05 with orthophosphoric acid. The flow rate was maintained at 1.0 mL/min.
-
Detection: Quantification was achieved with a PDA detector at 271 nm.
-
Sample Preparation (for Tablets): A quantity of powdered tablets equivalent to 20 mg of donepezil hydrochloride was transferred to a 100 mL volumetric flask. 20 mL of the mobile phase was added, and the mixture was sonicated for 10 minutes. The solution was then heated in a water bath at 80°C for 30 minutes, cooled, and diluted to volume with the mobile phase. The resulting solution was centrifuged at 3000 rpm for 15 minutes. A 5 mL aliquot of the supernatant was diluted to 25 mL with the mobile phase before injection.
UV-Visible Spectrophotometry
Method 1 (Adapted from Dusi et al.) [4]
-
Instrument: A double beam UV-visible spectrophotometer with 10 mm matched quartz cells was used.
-
Solvent: Acetonitrile and water were used as the solvent.
-
Wavelength Selection: A 20 µg/mL solution of the drug was scanned over the 200-400 nm range to determine the wavelength of maximum absorbance (λmax), which was found to be 231 nm.
-
Standard Solution Preparation: A standard stock solution was prepared to perform dilutions to obtain concentrations within the linear range of 4-20 µg/mL.
Method 2 (Adapted from Sangshetti et al.) [5]
-
Instrument: A Shimadzu model 1601 double beam UV-visible spectrophotometer was used.
-
Solvent: Methanol was used as the solvent.
-
Standard Stock Solution: 10 mg of donepezil hydrochloride was dissolved in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Calibration Curve: Aliquots of the working standard solution were transferred to a series of 10 mL volumetric flasks and diluted with methanol to obtain concentrations ranging from 5 to 40 µg/mL. The absorbance of these solutions was measured at 231 nm.
High-Performance Thin-Layer Chromatography (HPTLC)
Method (Adapted from Ali et al.) [6]
-
Stationary Phase: TLC aluminum plates pre-coated with silica gel 60 F-254 (20 x 10 cm) were used.
-
Mobile Phase: The solvent system consisted of butanol, water, and glacial acetic acid in a ratio of 5:4:1 (v/v/v).
-
Densitometric Analysis: The analysis was carried out in absorbance mode at 260 nm. This system provided compact spots for donepezil hydrochloride with an RF value of 0.53 ± 0.03.
-
Linearity: The method demonstrated linearity in the range of 50-1000 ng per spot.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Caption: Logical Relationship of Analytical Techniques.
References
Donepezil's Dichotomy: A Comparative Analysis of its Effects on Amyloid-Beta and Tau Pathology Models
For Immediate Release
A comprehensive review of preclinical and clinical studies reveals a divergent impact of the widely prescribed Alzheimer's drug, donepezil (B133215), on the two hallmark pathologies of the disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. While evidence strongly suggests a beneficial role for donepezil in mitigating Aβ-related pathology, its effects on tau pathology are more complex and, in some cases, contradictory. This guide provides a detailed comparison of donepezil's performance in various experimental models, offering researchers, scientists, and drug development professionals a clear overview of the current state of knowledge.
Key Findings at a Glance:
-
Amyloid-Beta Pathology: Donepezil has been shown to reduce soluble Aβ levels, decrease amyloid plaque burden, and promote non-amyloidogenic processing of the amyloid precursor protein (APP) in multiple animal models of Alzheimer's disease.[1][2][3][4]
-
Tau Pathology: The effect of donepezil on tau pathology is less clear. Some studies in specific tauopathy mouse models indicate a reduction in tau phosphorylation and neurodegeneration, often linked to anti-inflammatory mechanisms.[5][6] However, other studies, particularly in models with combined amyloid and tau pathologies, report no beneficial effect or even an increase in tau phosphorylation at certain sites.[2][7][8][9][10] Human studies have also yielded conflicting results.[9][11][12]
Data Presentation: Quantitative Effects of Donepezil
The following tables summarize the key quantitative findings from pivotal studies investigating the effects of donepezil on amyloid-beta and tau pathologies.
Table 1: Effects of Donepezil on Amyloid-Beta Pathology in Preclinical Models
| Animal Model | Donepezil Dose & Duration | Key Quantitative Outcomes | Reference |
| Tg2576 Mice | 4 mg/kg/day for 6 months | Significantly reduced soluble Aβ1-40 and Aβ1-42; Significantly reduced Aβ plaque number and burden.[1][3] | [1],[3] |
| 5xFAD Mice | 1 mg/kg/day (intraperitoneal injection) | Significant reduction in Aβ plaque number in the cortex and hippocampal dentate gyrus.[2][7] | [2],[7] |
| hAPP/PS1 Mice | Dose-dependent | Dose-dependent reductions in brain amyloid-β (Aβ).[13] | [13], |
| Primary Cortical Neurons | Concentration- and time-dependent | Decrease in amyloid β (Aβ) protein levels.[14][15] | [14],[15] |
Table 2: Effects of Donepezil on Tau Pathology in Preclinical and Clinical Studies
| Model/Study Type | Donepezil/ChEI Treatment | Key Quantitative Outcomes | Reference |
| P301S Tauopathy Mice (PS19) | 8 months of treatment | Amelioration of tau pathology, decreased tau insolubility and phosphorylation.[5][6] | [5],[6] |
| 5xFAD Mice | 1 mg/kg/day (intraperitoneal/oral) | No alteration in tau phosphorylation at Thr212/Ser214 (AT100), Thr396, and Thr231; Significant increase in tau phosphorylation at Thr212.[2][7][8] | [2],[7],[8] |
| Human AD Brains (Post-mortem) | Chronic ChEI treatment | Significantly more phospho-tau accumulation in the cerebral cortex compared to untreated patients.[9][10] | [9],[10] |
| Human AD Continuum (PET Imaging) | ChEI treatment | Significantly lower annual change in AV-1451-SUVR (tau aggregation) in Braak 1/2 regions.[11][12] | [11],[12] |
| Human Mild Cognitive Impairment (PET Imaging) | Long-term donepezil treatment | Associated with greater tau burden in the posterior cingulate, entorhinal, and parahippocampal gyrus.[16] | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of donepezil on amyloid-beta pathology.
Caption: Postulated anti-inflammatory mechanism of donepezil on tau pathology.
Caption: Generalized experimental workflow for preclinical studies.
Experimental Protocols
Study 1: Donepezil's Effect on Amyloid-Beta in Tg2576 Mice[1][3]
-
Animal Model: Tg2576 mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques.
-
Treatment Regimen: Donepezil was administered in the drinking water at doses of 1, 2, or 4 mg/kg/day for 6 months, starting at 3 months of age. A vehicle control group received regular drinking water.
-
Tissue Analysis: At the end of the treatment period, mouse brains were harvested. One hemisphere was used for biochemical analysis to measure soluble Aβ1-40 and Aβ1-42 levels via ELISA. The other hemisphere was fixed and sectioned for immunohistochemical staining with anti-Aβ antibodies to quantify Aβ plaque number and burden.
Study 2: Donepezil's Effect on Tau Pathology in PS19 Mice[5][6]
-
Animal Model: PS19 mice, which express the P301S mutation in the human tau gene, leading to the development of neurofibrillary tangles and neurodegeneration.
-
Treatment Regimen: Donepezil was administered to the mice for 8 months.
-
Tissue Analysis: Brain tissues were analyzed for markers of neuroinflammation (e.g., IL-1β, COX-2), tau pathology (insolubility and phosphorylation levels), synaptic loss, and neuronal loss. Tau kinase activity, specifically c-Jun N-terminal kinase (JNK), was also assessed.
Study 3: Donepezil's Effect on Amyloid and Tau in 5xFAD Mice[2][7][8]
-
Animal Model: 5xFAD mice, which co-express five familial Alzheimer's disease mutations in the human APP and presenilin-1 genes, leading to rapid and aggressive Aβ deposition and subsequent tau pathology.
-
Treatment Regimen: Donepezil was administered via intraperitoneal injection at a dose of 1 mg/kg.
-
Tissue Analysis: Brain sections were analyzed for Aβ plaque number using immunohistochemistry. Tau phosphorylation at various sites (Thr212/Ser214, Thr396, and Thr231) was assessed, likely via Western blotting or immunohistochemistry with phospho-specific tau antibodies. Microglial and astrocytic activation were also evaluated.
Discussion and Future Directions
The evidence strongly supports a disease-modifying role for donepezil in relation to amyloid-beta pathology in preclinical models. The mechanisms appear to extend beyond its primary function as a cholinesterase inhibitor and may involve direct or indirect modulation of APP processing.[14][15][17]
In contrast, the impact of donepezil on tau pathology is multifaceted and model-dependent. The anti-inflammatory properties of donepezil may be a key factor in its beneficial effects observed in a pure tauopathy model.[5][6] However, in the more complex environment of combined Aβ and tau pathologies, as seen in 5xFAD mice and some human studies, the effects are less clear and potentially even detrimental at specific phosphorylation sites.[2][7][8][9][10]
These divergent findings underscore the need for further research to elucidate the precise mechanisms by which donepezil influences tau phosphorylation and aggregation. Future studies should aim to:
-
Investigate the effects of donepezil in a wider range of tauopathy models.
-
Explore the dose- and duration-dependent effects of donepezil on tau pathology.
-
Clarify the interplay between cholinergic signaling, neuroinflammation, and tau kinase/phosphatase activity in the context of donepezil treatment.
-
Utilize advanced imaging and biomarker analysis in clinical trials to better understand the in vivo effects of donepezil on both amyloid and tau pathologies in human patients.
By addressing these questions, the scientific community can gain a more complete understanding of donepezil's therapeutic potential and limitations, ultimately paving the way for more targeted and effective treatments for Alzheimer's disease.
References
- 1. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of donepezil on amyloid-beta and synapse density in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sub-chronic donepezil on brain Abeta and cognition in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory action of donepezil ameliorates tau pathology, synaptic loss, and neurodegeneration in a tauopathy mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alzheimer Disease | Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice | springermedicine.com [springermedicine.com]
- 9. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cholinesterase inhibitors may increase phosphorylated tau in Alzheimer’s disease | springermedicine.com [springermedicine.com]
- 11. Significant effects of cholinesterase inhibitors on tau pathology in the Alzheimer's disease continuum: An in vivo positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. researchgate.net [researchgate.net]
- 14. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Association between long-term donepezil treatment and brain regional amyloid and tau burden among individuals with mild cognitive impairment assessed using 18 F-AV-45 and 18 F-AV-1451 PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In vitro comparison of donepezil and rivastigmine on acetylcholinesterase inhibition
In the landscape of Alzheimer's disease therapeutics, the inhibition of acetylcholinesterase (AChE) remains a cornerstone of symptomatic treatment. Among the leading cholinesterase inhibitors, donepezil (B133215) and rivastigmine (B141) are widely prescribed. While both aim to increase the availability of acetylcholine (B1216132) in the synaptic cleft, their biochemical interactions with the target enzyme exhibit distinct characteristics. This guide provides an in vitro comparison of donepezil and rivastigmine, focusing on their acetylcholinesterase inhibition, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparative Inhibitory Potency
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value signifies greater potency. In vitro studies have consistently demonstrated that both donepezil and rivastigmine are potent inhibitors of AChE.
A comparative study evaluating various cholinesterase inhibitors revealed the following IC50 values against rat brain AChE under optimal assay conditions: rivastigmine exhibited an IC50 of 4.3 nM, while donepezil had an IC50 of 6.7 nM[1][2][3]. This suggests that, under these specific in vitro conditions, rivastigmine is slightly more potent in its inhibition of AChE than donepezil.
It is also important to note the selectivity of these inhibitors. Donepezil is a highly selective inhibitor of AChE, with a much lower affinity for butyrylcholinesterase (BChE)[1][2][4]. In contrast, rivastigmine is a dual inhibitor, targeting both AChE and BChE[4][5]. The IC50 of rivastigmine against BChE is 31 nM, demonstrating a 7.2-fold greater selectivity for AChE, whereas donepezil's IC50 against BChE is 7,400 nM, indicating an over 1000-fold selectivity for AChE[4].
| Compound | Target Enzyme | IC50 (nM) | Selectivity (BChE IC50 / AChE IC50) |
| Donepezil | Acetylcholinesterase (AChE) | 6.7[1][2][3] | 1104.5[4] |
| Butyrylcholinesterase (BChE) | 7,400[4] | ||
| Rivastigmine | Acetylcholinesterase (AChE) | 4.3[1][2][3] | 7.2[4] |
| Butyrylcholinesterase (BChE) | 31[4] |
Unveiling the Mechanism of Inhibition
The divergence in the inhibitory profiles of donepezil and rivastigmine stems from their distinct mechanisms of action. Donepezil is a reversible inhibitor of AChE, meaning it binds to the enzyme and subsequently dissociates, allowing the enzyme to regain its function[5].
On the other hand, rivastigmine is classified as a pseudo-irreversible inhibitor[2]. As a carbamate (B1207046) inhibitor, rivastigmine carbamylates the serine residue in the active site of AChE. This forms a covalent bond that is more stable and hydrolyzes much more slowly than the acetylated enzyme intermediate formed with acetylcholine. This slower dissociation results in a more prolonged inhibition of the enzyme. This mechanistic difference necessitates a preincubation step for rivastigmine in in vitro assays to allow for the time-dependent carbamylation to occur and for its full inhibitory potential to be observed[1][2][3].
Experimental Protocols
The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay, based on the widely used Ellman method, which can be adapted for the comparative evaluation of donepezil and rivastigmine.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or rat brain
-
Donepezil hydrochloride
-
Rivastigmine tartrate
-
Acetylthiocholine (B1193921) iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader
Enzyme and Inhibitor Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized, but a starting point of 0.1 U/mL is recommended[6].
-
Inhibitor Stock Solutions: Prepare stock solutions of donepezil and rivastigmine in a suitable solvent (e.g., DMSO or phosphate buffer).
-
Serial Dilutions: Create a series of dilutions of each inhibitor in phosphate buffer to determine the IC50 value.
Assay Procedure:
-
Pre-incubation (for Rivastigmine): Due to its mechanism of action, rivastigmine requires a pre-incubation step with the enzyme. In separate wells, add the AChE solution and different concentrations of rivastigmine. Incubate this mixture for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C)[6]. For donepezil, this pre-incubation step is not typically necessary.
-
Reaction Mixture: In each well of a 96-well plate, add the following in order:
-
Phosphate buffer
-
Inhibitor solution (or buffer for control)
-
AChE solution (if not pre-incubated)
-
-
Reaction Initiation: To start the enzymatic reaction, add the substrate, acetylthiocholine iodide (ATCI), and the chromogenic reagent, DTNB, to all wells[6][7].
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-15 minutes)[6][8]. The rate of increase in absorbance is proportional to the AChE activity.
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value is the concentration of the inhibitor that produces 50% inhibition of AChE activity.
Visualizing the Process
To better understand the experimental flow and the underlying mechanisms, the following diagrams are provided.
References
- 1. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. droracle.ai [droracle.ai]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Donepezil and New Generation Alzheimer's Drugs
For Immediate Release
In the landscape of Alzheimer's disease (AD) therapeutics, the established acetylcholinesterase inhibitor, donepezil, is now compared with a new generation of disease-modifying monoclonal antibodies: aducanumab, lecanemab, and donanemab. This guide provides a detailed in vitro comparison of these drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms and performance based on available experimental data.
Mechanism of Action at a Glance
Donepezil primarily acts by reversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to increased acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission, which is crucial for cognitive function.
In contrast, the new generation of drugs—aducanumab, lecanemab, and donanemab—are monoclonal antibodies that target various species of amyloid-beta (Aβ), a protein that aggregates to form plaques in the brains of individuals with Alzheimer's disease. By binding to these Aβ aggregates, these antibodies facilitate their clearance from the brain. Donanemab specifically targets a modified form of Aβ called pyroglutamated Aβ (AβpE3), which is a key component of established amyloid plaques.[1][2] Lecanemab preferentially binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic.[2] Aducanumab recognizes aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.
Quantitative In Vitro Performance
The following tables summarize the available quantitative data from in vitro studies, providing a comparative look at the binding affinities and inhibitory concentrations of these drugs.
Table 1: Amyloid-Beta Binding Affinity
| Drug | Target Aβ Species | Assay | Binding Affinity (IC₅₀/Kᴅ) | Reference |
| Lecanemab | Soluble Protofibrils | Inhibition ELISA | 0.8 nM (IC₅₀) | |
| Small Protofibrils | Surface Plasmon Resonance | 1.97 nM (Kᴅ) | ||
| Large Protofibrils | Surface Plasmon Resonance | Not explicitly stated | ||
| Aducanumab | Fibrillar Aβ₁₋₄₂ | ELISA | 0.2 nM (EC₅₀) | |
| Monomeric Aβ₁₋₄₀ | ELISA | >1 µM (EC₅₀) | ||
| High Molecular Weight Aβ Oligomers | Immunodepletion | Preferential binding | ||
| Donanemab | Pyroglutamated Aβ (AβpE3-42) | ELISA Antibody Binding Assay | Reacts with AβpE3-42, but not Aβ1-42 or Aβ4–42 | [3] |
| Donepezil | Not Applicable | Not Applicable | Not Applicable |
Table 2: Acetylcholinesterase (AChE) Inhibition
| Drug | Target | Assay | Inhibitory Concentration (IC₅₀) | Reference |
| Donepezil | Human Acetylcholinesterase (hAChE) | Ellman's Method | 11 nM | |
| Lecanemab | Not Applicable | Not Applicable | Not Applicable | |
| Aducanumab | Not Applicable | Not Applicable | Not Applicable | |
| Donanemab | Not Applicable | Not Applicable | Not Applicable |
Table 3: In Vitro Effects on Tau Pathology and Neuronal Viability
| Drug | In Vitro Effect | Cell Line/Model | Key Findings | Reference |
| Lecanemab | Reduced phosphorylated Tau181 (pTau181) pathology | Human-induced basal forebrain cholinergic neurons (BFCNs) | Significantly enhances autolysosome- and proteasome-mediated Aβ42 clearance, leading to a marked reduction in pTau181. | |
| Aducanumab | No significant effect on pTau181 buildup | Human-induced basal forebrain cholinergic neurons (BFCNs) | Failed to bind and clear intraneuronal Aβ42 and its aggregates, resulting in no significant effect on pTau181. | |
| Donanemab | Data not available in searched literature | |||
| Donepezil | Increased cell viability against Aβ₂₅₋₃₅ toxicity | PC12 cells | Antagonized the decrease in cell viability induced by Aβ₂₅₋₃₅. | |
| No alteration of tau phosphorylation | 5xFAD mice (in vivo, but relevant for mechanism) | Did not alter tau phosphorylation at several sites. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Amyloid-beta antibody binding to cerebral amyloid angiopathy fibrils and risk for amyloid-related imaging abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Donepezil ameliorates Aβ pathology but not tau pathology in 5xFAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Donepezil hydrochloride monohydrate proper disposal procedures
Proper handling and disposal of Donepezil hydrochloride monohydrate are critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. As a potent, pharmacologically active material, strict adherence to established protocols is essential.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals.
Hazard Identification and Regulatory Overview
Donepezil hydrochloride is classified as fatal if swallowed and causes serious eye irritation.[1] Therefore, its waste must be managed carefully. The primary regulation governing pharmaceutical waste in the United States is the Resource Conservation and Recovery Act (RCRA), managed by the Environmental Protection Agency (EPA).[2][3] Under RCRA, it is the responsibility of the waste generator (the laboratory or research facility) to determine if a waste is hazardous.[1]
Disposal must be conducted in accordance with all applicable federal, state, and local regulations.[4][5] Many states have regulations that are more stringent than federal laws.[3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance.
| Hazard and Regulatory Summary | Description | Citations |
| Primary Hazards | Fatal if swallowed, causes serious eye irritation. | [1][6] |
| Regulatory Framework | U.S. EPA Resource Conservation and Recovery Act (RCRA). | [2][3][7] |
| Generator's Responsibility | Determine if the waste meets RCRA criteria for hazardous waste. | [1][2] |
| Disposal Standard | Must be handled by an approved waste disposal plant or permitted treatment facility. | [7][8] |
| Prohibited Disposal Methods | Do not dispose of down the drain or in regular trash. | [4][7][9] |
Personal Protective Equipment (PPE)
Before handling this compound waste, all personnel must be equipped with the appropriate PPE to minimize exposure.
-
Hand Protection : Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.[6]
-
Eye/Face Protection : Use safety glasses with side-shields or goggles.[8]
-
Respiratory Protection : If there is a risk of dust generation, a NIOSH-approved respirator is required.[6]
-
Skin and Body Protection : Wear a lab coat or other suitable protective clothing.[8]
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste, including pure chemical, contaminated labware, and unused solutions.
Step 1: Waste Segregation
-
Do not mix Donepezil waste with other waste streams.
-
Keep waste chemicals in their original containers whenever possible.
Step 2: Waste Collection and Containerization
-
Place solid waste (e.g., powder, contaminated wipes, and PPE) into a suitable, sealable container.
-
The EPA requires that hazardous pharmaceutical waste be collected in containers that are clearly labeled "hazardous waste pharmaceuticals." These containers are typically black.[7] Non-hazardous pharmaceutical waste is often collected in blue containers.[7]
-
Ensure the container is compatible with the chemical.
-
For any unused or expired product, dispose of it as unused product in its original container if possible.[4][6]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and a description of the contents (e.g., "solid waste," "contaminated debris").
-
Include the date when waste was first added to the container.
Step 4: Storage
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.[6][8]
-
Store the waste locked up or in an area only accessible to authorized personnel.[1]
Step 5: Final Disposal
-
Arrange for pickup and disposal through your institution’s EHS department or a licensed hazardous waste contractor.
-
Waste material must be disposed of at an approved waste disposal plant or a permitted treatment facility.[6] The most common treatment method is high-temperature incineration.[2][7]
-
Never dispose of this compound waste in the standard trash or by flushing it down the drain.[7]
Spill and Emergency Procedures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
-
Evacuate and Secure : Alert others in the area and restrict access.
-
Wear Appropriate PPE : Before cleaning, don all required PPE as listed above.
-
Containment and Cleanup :
-
For solid spills, gently sweep up the material. If necessary, dampen the material with water to prevent dust formation before sweeping.[5][10]
-
Place the spilled material and all cleanup debris (e.g., contaminated paper towels, wipes) into a sealed container for hazardous waste disposal.[4]
-
Clean the spill surface thoroughly to remove any residual contamination.[1]
-
-
Reporting : Report the spill to your laboratory supervisor and EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of Donepezil waste.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. esschemco.com [esschemco.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Personal protective equipment for handling Donepezil hydrochloride monohydrate
Essential Safety and Handling Guide for Donepezil Hydrochloride Monohydrate
This guide provides crucial safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in powder form, a comprehensive PPE strategy is required to minimize exposure.[1][2][3] Engineering controls, such as process enclosures or local exhaust ventilation, should be the primary method of controlling exposure.[2][4]
Recommended Personal Protective Equipment:
| PPE Category | Specifications | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[1][2][5] | Protects against eye contact with dust or splashes which can cause serious eye irritation.[3][6] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) that comply with EN374 standards.[1][5] | Prevents skin contact. Gloves must be inspected before use and disposed of properly after handling the material.[2][5] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust masks).[2][3][5] | Required when ventilation is insufficient or if dust is generated, to prevent inhalation.[1][2] |
| Body Protection | Wear suitable protective clothing to prevent skin exposure.[1][2] | Minimizes the risk of skin contact with the chemical. |
Emergency First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
First Aid Measures Summary:
| Exposure Route | First Aid Protocol |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1][3][7] Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3][7] |
| In Case of Skin Contact | Immediately remove contaminated clothing.[7][8] Wash the affected area with soap and plenty of water.[1][5][7] Seek medical attention if irritation persists.[1][2] |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1][2][6] Remove contact lenses if present and easy to do so.[5][6] Seek immediate medical attention.[2][6][8] |
| If Swallowed | Do NOT induce vomiting.[1][3][8] Rinse the mouth with water.[1][5][7] Never give anything by mouth to an unconscious person.[1][5][7] Call a physician or poison control center immediately.[3][7] |
Handling and Storage
Proper handling and storage are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Procedural Steps for Handling:
-
Do not eat, drink, or smoke when using this product.[1][5][9]
-
Use only in a well-ventilated area or under a chemical fume hood.[3]
Storage Requirements:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][3][5]
-
Store locked up and out of the reach of children.[1][5][6][9]
-
Some sources recommend long-term storage at -20°C or in a freezer to maintain product quality.[2][3]
Spill and Disposal Management
In the event of a spill, prompt and safe cleanup is necessary to prevent contamination and exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate personnel from the area and keep people upwind of the spill.[7][10]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][4][10] Do not let the chemical enter drains.[2][7]
-
Cleanup:
-
Wear appropriate personal protective equipment as outlined in Section 8 of the SDS.[2][4]
-
For dry spills, sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][3][4] Avoid generating dust.[3][4]
-
Clean the spill area thoroughly with a damp cloth or a suitable detergent to remove any residual contamination.[4][6]
-
Disposal Plan:
-
Dispose of the waste material in accordance with all applicable federal, state, and local regulations.[2][6]
-
The waste should be sent to an approved waste disposal plant.[1][3]
-
Contaminated packaging should be disposed of as unused product.[2][5]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling this compound.
Caption: Standard Operating Procedure for Handling this compound.
Caption: Emergency Response Plan for a this compound Spill.
Caption: Waste Disposal Pathway for this compound.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. esschemco.com [esschemco.com]
- 3. fishersci.com [fishersci.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. cdn.pfizer.com [cdn.pfizer.com]
- 9. Donepezil - Safety Data Sheet [chemicalbook.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
